molecular formula C9H21O4P B6618988 ethyl (2,2-diethoxyethyl)(methyl)phosphinate CAS No. 51639-14-6

ethyl (2,2-diethoxyethyl)(methyl)phosphinate

Cat. No.: B6618988
CAS No.: 51639-14-6
M. Wt: 224.23 g/mol
InChI Key: QTPSWGMNNOBRAR-UHFFFAOYSA-N
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Description

Ethyl (2,2-diethoxyethyl)(methyl)phosphinate (, C9H21O4P) is an organophosphorus compound that serves as a valuable intermediate and precursor in scientific research, particularly in the development of flame retardants and the synthesis of more complex phosphorus-containing molecules . Sourced from industrial and recyclable hypophosphorous acid, this phosphinate ester is recognized for its potential in flame retardancy applications . Recent studies have shown that derivatives of this compound can be effectively incorporated into materials like flexible polyurethane foam (FPUF), where they significantly improve flame retardancy by facilitating char formation and exhibiting flame inhibition effects in the condensed phase . The structure of the compound, specifically the atoms linked to the central phosphorus atom, is a key determinant of its flame retardant efficiency . From a synthetic chemistry perspective, the P-H group in the precursor of this compound allows for further functionalization through various reactions, such as the Atherton-Todd or Michael additions, to create a library of derivatives for structure-activity relationship studies . Furthermore, H-phosphinate esters like this one can undergo direct alkylation under basic conditions using reagents like LiHMDS, enabling the formation of a second phosphorus-carbon bond and providing access to a wide range of functionalized dialkylphosphinates . This makes it a versatile building block for synthesizing pharmacologically relevant intermediates, including protease inhibitors and GABA analogs . This product is intended for research and manufacturing purposes only. It is not approved for diagnostic or therapeutic use in humans. All information provided is for research reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethoxy-2-[ethoxy(methyl)phosphoryl]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O4P/c1-5-11-9(12-6-2)8-14(4,10)13-7-3/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPSWGMNNOBRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CP(=O)(C)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Masked Aldehyde Phosphinate Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of masked aldehyde phosphinate building blocks, specifically focusing on (diethoxymethyl)phosphinic acid and its derivatives. These reagents are critical for synthesizing phosphinic pseudopeptides—potent transition-state analogue inhibitors for metalloproteases.

Executive Summary

Phosphinic peptides (


) are widely recognized as the most effective bioisosteres for the tetrahedral transition state of amide hydrolysis. They act as potent inhibitors of Zinc-metalloproteases (e.g., MMPs, ACE, Aminopeptidases).

However, the synthesis of these pseudopeptides is chemically challenging due to the instability of the P-H bond and the difficulty of introducing side-chain diversity. Masked aldehyde phosphinate building blocks —specifically (diethoxymethyl)phosphinic acid and its esters—solve this by providing a stable, reactive "H-phosphinate" core that can undergo Michael additions, followed by controlled deprotection to reveal versatile aldehyde functionalities for further diversification or cyclization.

Part 1: The Bioisostere Logic (The "Why")

Transition State Mimicry

The primary driver for using phosphinic building blocks is their ability to mimic the gem-diol intermediate formed during peptide bond hydrolysis.[1][2]

  • Natural Substrate: The scissile amide bond is planar. During hydrolysis, a water molecule attacks the carbonyl, forming a high-energy, tetrahedral gem-diol intermediate.

  • Phosphinate Inhibitor: The phosphinic group is stable and inherently tetrahedral.[1][2][3][4] It chelates the active site Zinc ion (

    
    ) in a bidentate manner, freezing the enzyme in a non-productive transition state complex.
    
The "Masked Aldehyde" Advantage

The (diethoxymethyl)phosphinyl group serves a dual purpose:

  • Synthetic Handle: The acetal group (

    
    ) acts as a "masked" aldehyde. It is stable during the harsh basic or silylation conditions required to form the P-C backbone.
    
  • Diversification: Upon acidic deprotection, the acetal reveals an aldehyde. This aldehyde can be:

    • Oxidized to a carboxylic acid (to mimic Glutamic acid side chains).

    • Subjected to reductive amination.

    • Used in intramolecular cyclization to constrain peptide conformation.

Part 2: Synthesis of the Building Block

The core building block is Ethyl (diethoxymethyl)phosphinate . Its synthesis is a foundational protocol for any lab working on phosphinic peptidomimetics.

Synthetic Route

The synthesis typically begins with hypophosphorous acid or its salts, reacting with triethyl orthoformate.

Reaction Scheme:



Key Reactivity: The Phospha-Michael Addition

The critical step in utilizing this building block is the formation of the P-C bond via a Phospha-Michael addition . The P-H bond of the H-phosphinate is activated (usually via silylation) to become a P(III) nucleophile, which then attacks an electron-deficient alkene (e.g., an acrylate derivative representing the P1' residue).

Part 3: Visualization of Methodologies

Diagram 1: Synthetic Workflow via Masked Precursors

This diagram illustrates the conversion of the masked building block into a functional pseudopeptide inhibitor.

SyntheticWorkflow Start Hypophosphorous Acid (H3PO2) Masking Masking Step (Triethyl Orthoformate) Start->Masking BuildingBlock Masked Building Block (Diethoxymethyl)phosphinate Masking->BuildingBlock Activation Silylation (HMDS/BSA) BuildingBlock->Activation Activate P-H MichaelAdd Phospha-Michael Addition (+ Acrylate) Activation->MichaelAdd Gen. P(III) ProtectedPeptide Protected Phosphinic Pseudopeptide MichaelAdd->ProtectedPeptide Form P-C Bond Deprotection Acidic Deprotection ProtectedPeptide->Deprotection FinalDrug Active Inhibitor (Free Phosphinic Acid) Deprotection->FinalDrug Reveal Bioisostere

Caption: Workflow for converting H3PO2 into a bioactive phosphinic peptide using acetal masking to protect the P-substituent during P-C bond formation.

Diagram 2: Mechanism of Action (Zinc Chelation)

This diagram details how the final unmasked phosphinate engages the metalloprotease active site.

MechanismAction Enzyme Metalloprotease Active Site Zinc Zn++ Ion Enzyme->Zinc Coordinated by His/Glu residues Inhibitor Phosphinic Inhibitor (R-P(O)(OH)-CH2-R') O1 Phosphinyl Oxygen 1 Inhibitor->O1 O2 Phosphinyl Oxygen 2 Inhibitor->O2 SubstratePocket S1' Hydrophobic Pocket Inhibitor->SubstratePocket Side Chain Fit O1->Zinc Chelation O2->Zinc Chelation

Caption: Bidentate chelation of the catalytic Zinc ion by the phosphinic acid moiety, mimicking the tetrahedral transition state.

Part 4: Experimental Protocols

Protocol A: Synthesis of Ethyl (Diethoxymethyl)phosphinate

This protocol establishes the masked core.

Reagents:

  • Hypophosphorous acid (50% aq. solution)

  • Triethyl orthoformate (TEOF)

  • p-Toluenesulfonic acid (catalytic)

  • Ethanol

Step-by-Step:

  • Dehydration: Concentrate aqueous

    
     in a rotary evaporator to remove water (azeotropic distillation with toluene is recommended to ensure dryness).
    
  • Reaction: Dissolve the anhydrous acid in ethanol. Add triethyl orthoformate (1.2 equiv) and a catalytic amount of p-TsOH.

  • Reflux: Heat the mixture to reflux for 4–6 hours under an inert atmosphere (Argon/Nitrogen).

  • Workup: Evaporate the solvent. The residue is typically an oil.

  • Purification: Purify via vacuum distillation or flash chromatography (DCM/MeOH gradient). The product is an H-phosphinate ester.

Protocol B: Phospha-Michael Addition (Coupling)

This protocol connects the building block to the peptide backbone.

Reagents:

  • Ethyl (diethoxymethyl)phosphinate (from Protocol A)[3]

  • N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS)[5]

  • Target Acrylate (e.g., Benzyl 2-benzylacrylate for P1' Phe mimic)

  • Dichloromethane (anhydrous)

Step-by-Step:

  • Silylation (Activation): In a flame-dried flask under Argon, dissolve the H-phosphinate (1.0 equiv) in anhydrous DCM. Add BSA (1.2 equiv) dropwise at 0°C. Stir at room temperature for 1 hour. Note: This converts the P(O)H tautomer to the reactive P(III)-OSiMe3 species.

  • Addition: Cool the solution to -20°C. Add the acrylate (1.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The silylated phosphorus attacks the beta-carbon of the acrylate.

  • Quenching: Add Ethanol or mild aqueous acid to hydrolyze the silyl ester and quench the reaction.

  • Isolation: Extract with DCM, wash with brine, dry over

    
    .
    
  • Result: You now possess a protected phosphinic pseudopeptide.

Part 5: Data Summary & Applications

Comparative Potency of Phosphinic Inhibitors

The following table summarizes the impact of phosphinic bioisosteres on key drug targets compared to standard amide substrates.

Target EnzymeDrug/Inhibitor ExampleMechanism

/

(Approx)
Clinical Status
ACE (Angiotensin Converting Enzyme)Fosinopril Phosphinic acid mimics TS of Angiotensin I hydrolysis

FDA Approved (Hypertension)
MMP-2 / MMP-9 (Gelatinases)RXP03 (Dive et al.)Selective chelation of Zn in S1' pocket

Preclinical (Cancer/Metastasis)
APN (Aminopeptidase N)Phosphinic-Phe-H Blocks N-terminal hydrolysis

Research Tool (Analgesia)
Troubleshooting the "Mask"
  • Issue: Premature deprotection of the acetal.

    • Cause: Acidic conditions during workup.[3]

    • Fix: Maintain neutral pH during the Michael addition workup. Use Ethanol for quenching rather than HCl.

  • Issue: Low yield in Michael Addition.

    • Cause: Incomplete silylation of the P-H bond.

    • Fix: Ensure strictly anhydrous conditions. Increase BSA equivalents to 1.5 or heat with HMDS neat before adding solvent.

References

  • Dive, V., et al. (2004).[6] "Phosphinic peptides as zinc metalloproteinase inhibitors."[1][3][6] Cellular and Molecular Life Sciences. Link

  • Yiotakis, A., et al. (2004).[6] "Crystallographic analysis of phosphinic peptides in complex with Zn-metalloproteases." Current Organic Chemistry. Link

  • Georgiadis, D., et al. (2012). "Synthesis and Modifications of Phosphinic Dipeptide Analogues." Molecules. Link

  • Karanewsky, D. S., et al. (1988). "(Phosphinyloxy)acyl amino acid inhibitors of angiotensin converting enzyme (Fosinopril)." Journal of Medicinal Chemistry. Link

  • Sobhani, S., et al. (2020). "Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid." RSC Advances. Link

Sources

Technical Guide: Synthesis of Phosphinic Amino Acid Analogue Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phosphinic amino acid analogues (PAAs) represent a critical class of peptidomimetics where the planar carboxylic acid moiety of a natural amino acid is replaced by a tetrahedral phosphinic acid group (–PO(OH)R). Unlike phosphonic analogues, phosphinic derivatives possess a P–C bond at the phosphorus center (in addition to the


-carbon connection), creating a stereogenic phosphorus center that mimics the tetrahedral transition state of peptide hydrolysis. This structural feature makes them potent, transition-state analogue inhibitors for metalloproteases (e.g., aminopeptidases, matrix metalloproteinases).

This guide details the synthetic architecture for


-aminophosphinic precursors , focusing on the construction of the P–C–N backbone. It prioritizes the Pudovik reaction  (hydrophosphinylation of imines) as the gold standard for stereochemical control, while addressing the Kabachnik-Fields  reaction for combinatorial diversity.

Part 1: Strategic Importance & Structural Logic

The Bioisosteric Rationale

The transition from a carboxylate to a phosphinate introduces two critical changes:

  • Tetrahedral Geometry: The phosphorus atom adopts a

    
    -like geometry, mimicking the hydrated amide bond intermediate formed during enzymatic hydrolysis.
    
  • Dual Stereogenicity: Unlike natural amino acids (one chiral center at

    
    ), PAAs often possess two chiral centers (
    
    
    
    and
    
    
    ), necessitating rigorous stereocontrol during synthesis.
Retrosynthetic Analysis

The synthesis of the PAA precursor generally relies on the disconnection of the P–C bond or the C–N bond. The most convergent strategy involves the formation of the P–C bond via the addition of a phosphorus nucleophile (H-phosphinic acid derivative) to an electrophilic imine (C=N species).

Retrosynthesis Target Target: α-Aminophosphinic Acid (P-C-N Backbone) Disconnection Disconnection Strategy (P-C Bond Cleavage) Target->Disconnection Retrosynthesis Imine Electrophile: Schiff Base (Imine) (R-CH=N-R') Disconnection->Imine Electrophilic Component PH_Species Nucleophile: H-Phosphinic Acid/Ester (R-P(O)(H)OR'') Disconnection->PH_Species P-Nucleophile Precursors Raw Materials: Aldehyde + Amine + Phosphonite Imine->Precursors Condensation PH_Species->Precursors Esterification

Caption: Retrosynthetic logic for


-aminophosphinic acids via P–C bond formation (Pudovik strategy).

Part 2: Core Synthetic Methodologies

The Pudovik Reaction (Hydrophosphinylation)

The addition of a P–H species (H-phosphinic acid or ester) to a pre-formed imine is the most reliable method for synthesizing PAA precursors.

  • Mechanism: Base-catalyzed generation of a phosphinoyl anion followed by nucleophilic attack on the imine carbon.

  • Advantage: Allows for the use of chiral auxiliaries on the amine (e.g., Ellman’s sulfinamide) or the phosphorus center to control diastereoselectivity.

The Kabachnik-Fields Reaction

A three-component coupling (Aldehyde + Amine + P–H species) performed in one pot.[1][2]

  • Mechanism: Proceeds via in-situ imine formation (dehydrating conditions) or

    
    -hydroxyphosphonate formation followed by substitution.
    
  • Advantage: High throughput for library generation.

  • Limitation: Generally lower stereocontrol compared to the step-wise Pudovik approach; often requires Lewis acid catalysis (e.g.,

    
    , 
    
    
    
    ).
Comparison of Methodologies
FeaturePudovik Reaction (Step-wise)Kabachnik-Fields (One-pot)Alkylation of Glycine Equivalents
Precursor Pre-formed ImineAldehyde + AmineBis-lactim ethers / Ni-complexes
Stereocontrol High (with chiral aux/cat)Low to ModerateVery High
Atom Economy HighHighLow (Stoichiometric auxiliary)
Scope Sensitive substratesRobust substratesSpecific

-alkylations
Primary Use Drug Development (Lead Opt) Hit Discovery (Library) Asymmetric Synthesis

Part 3: Detailed Experimental Protocol

Target: Synthesis of Ethyl (N-benzylamino)(phenyl)methyl(phenyl)phosphinate. Method: Lewis-Acid Catalyzed Pudovik Reaction.[3][4] Rationale: This protocol demonstrates the formation of the critical P–C–N bond using a P-H phosphinate species.[3]

Reagents & Preparation
  • Imine Formation: Benzaldehyde (1.0 equiv), Benzylamine (1.0 equiv),

    
     (anhydrous).
    
  • Phosphorus Reagent: Ethyl phenylphosphinate (1.1 equiv). Note: H-phosphinates are air-sensitive; handle under Argon.

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    (5 mol%).
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
Step 1: Synthesis of the Imine (Schiff Base)[5]
  • Dissolve benzaldehyde (10 mmol) in anhydrous DCM (20 mL).

  • Add benzylamine (10 mmol) and anhydrous

    
     (2 g) to absorb water.
    
  • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

  • Filter off

    
     and concentrate the filtrate in vacuo to yield the crude imine. Checkpoint: Quantitative yield expected; use immediately to prevent hydrolysis.
    
Step 2: The Pudovik Reaction (P-C Bond Formation)[4]
  • Setup: Flame-dry a two-neck round-bottom flask; flush with Argon.

  • Dissolution: Dissolve the crude imine (10 mmol) in anhydrous DCM (30 mL).

  • Addition of P-H Species: Add Ethyl phenylphosphinate (11 mmol) via syringe.

  • Catalysis: Cool the mixture to 0°C. Dropwise add

    
     (1 mmol, 10 mol%).
    
  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Expert Insight: If using chiral sulfinimines, lower temperature (-78°C) is required to maximize diastereoselectivity (

      
      ).
      
  • Quench: Add saturated

    
     solution (20 mL).
    
Step 3: Workup & Purification
  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine organic layers, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Hexane/EtOAc gradient (start 80:20). Phosphinates are polar; expect elution at higher polarity than phosphonates.

Part 4: Stereochemical Control & Workflow

The major challenge in PAA synthesis is controlling the configuration at


. The use of Ellman's Auxiliary  (tert-butanesulfinamide) is the most robust industry standard.

Stereocontrol_Workflow Start Start: Aldehyde Imine_Form Chiral Sulfinimine Formation Start->Imine_Form Auxiliary Chiral Auxiliary (t-Bu-Sulfinamide) Auxiliary->Imine_Form P_Add Pudovik Addition (H-Phosphinate) Imine_Form->P_Add High dr induction Diastereomers Separation of Diastereomers (HPLC/Cryst) P_Add->Diastereomers Deprotection Acidic Deprotection (Removal of Auxiliary) Diastereomers->Deprotection Final Enantiopure α-Aminophosphinic Acid Deprotection->Final

Caption: Workflow for Asymmetric Synthesis using Ellman's Auxiliary.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ImineEnsure strictly anhydrous conditions; use molecular sieves in the reaction pot.
Poor Diastereoselectivity High Temperature / Fast AdditionConduct reaction at -78°C; slow addition of the P-H species.
Side Products Abramov Reaction (O-attack)This occurs if the imine is unstable and reverts to aldehyde. Ensure complete imine formation before adding P-H reagent.[6]
Racemization Basic WorkupAvoid strong bases during workup; phosphinates can epimerize at the P-center under harsh basic conditions.

References

  • Keglevich, G., & Bálint, E. (2012).[3][7] The Kabachnik-Fields reaction: mechanism and synthetic use.[3][5][6][8] Molecules.[2][3][4][6][7][9][10][11][12][13][14] Link

  • Petneházy, I., et al. (2003). Stereoselective synthesis of

    
    -amino-C-phosphinic acids and derivatives.[15][16] Journal of Organic Chemistry.[8] Link
    
  • Mucha, A., et al. (2011).[2] Phosphinic acid analogues of amino acids: Synthesis and biological activity.[4][8][10][11][17] Journal of Medicinal Chemistry. Link

  • Zhou, Y., et al. (2021). Asymmetric Access of

    
    -Amino Acids and 
    
    
    
    -Amino Phosphonic Acid Derivatives via Copper-Catalyzed Enantioselective and Regioselective Hydroamination.[11] CCS Chemistry. Link
  • Pudovik, A. N. (1952). New method for the synthesis of

    
    -amino phosphinic acids.[3][4][8][12] Doklady Akademii Nauk SSSR.[7] Link
    

Sources

Technical Guide: P-Methyl Phosphinate Acetal Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Properties of P-Methyl Phosphinate Acetal Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Design, Synthesis, and Metabolic Activation of Biolabile Phosphorus Prodrugs

Executive Summary

This guide details the physicochemical and metabolic properties of P-methyl phosphinate acetal derivatives , a specialized class of prodrugs designed to overcome the bioavailability barriers of ionic phosphorus-containing therapeutics.

While phosphinates (


) offer superior metabolic stability compared to phosphates due to the resistant C-P bond, their permanent negative charge at physiological pH severely limits passive membrane permeability. The "acetal derivative" strategy—specifically the use of acyloxyalkyl esters —masks this charge, creating a lipophilic, neutral species that undergoes triggered release in vivo.
02.[1][2][3][4] Chemical Architecture & SAR

The structure of a P-methyl phosphinate acetal derivative is defined by three functional domains, each serving a distinct pharmacological role.

A. The P-Methyl Core (

)

Unlike phosphonates (which have one C-P bond) or phosphates (O-P bonds), the P-methyl phosphinate features a phosphorus atom bonded to two carbons: the drug scaffold (


) and a methyl group.
  • Chirality: The P-methyl group renders the phosphorus center chiral (

    
    ). Prodrug synthesis often results in diastereomeric mixtures unless stereoselective methods are employed.
    
  • Electronic Effect: The methyl group is electron-donating, making the phosphoryl oxygen more basic than in corresponding phosphates, potentially influencing hydrogen bonding within the active site after release.

  • Stability: The

    
     bond is non-hydrolyzable by phosphatases, ensuring the drug scaffold remains intact during systemic circulation.
    
B. The Acetal Promoiety (The Trigger)

The "acetal" designation refers to the acyloxyalkyl linker connecting the masking ester to the phosphorus oxygen.

  • Structure:

    
    
    
  • Mechanism: This moiety effectively forms a "hemiacetal ester." It is designed to be a substrate for ubiquitous carboxylesterases (CES).

  • Common Variants:

    • POM (Pivaloyloxymethyl): High lipophilicity, steric bulk confers plasma stability.

    • POC (Isopropyloxycarbonyloxymethyl): Carbonate-based, often faster hydrolysis rates.

Physicochemical Properties[2][5][6][7][8][9]

The transition from the free phosphinic acid to the acetal ester dramatically alters the physicochemical profile.

PropertyFree P-Methyl Phosphinic AcidAcetal Derivative (e.g., POM-ester)Impact on Drug Delivery
Ionization (pH 7.4) Anionic (pKa ~ 1.5 - 2.5)NeutralEnables passive diffusion across lipid bilayers.
LogP (Lipophilicity) Typically < 0 (Hydrophilic)Typically 2.0 - 4.0Shifts transport mechanism from paracellular to transcellular.
Aqueous Solubility HighLow to ModerateMay require formulation aids (e.g., surfactants) for IV administration.
H-Bond Donors 1 (P-OH)0Reduces desolvation penalty upon entering the membrane.
Metabolic Activation Pathway

The defining feature of these derivatives is their "self-immolative" activation mechanism. It is a cascade event initiated by enzymatic cleavage, followed by spontaneous chemical collapse.

Mechanism of Action
  • Enzymatic Trigger: Carboxylesterases (primarily CES1 in the liver) attack the distal ester/carbonate linkage.

  • Unstable Intermediate: This generates a

    
    -hydroxyalkyl phosphinate (a hemiacetal on phosphorus).
    
  • Spontaneous Collapse: The hemiacetal is chemically unstable and collapses, releasing formaldehyde (or acetaldehyde if

    
    ) and the free P-methyl phosphinate drug.
    

ActivationPathway Prodrug P-Methyl Phosphinate Acetal Prodrug (Lipophilic, Inactive) Intermediate α-Hydroxyalkyl Intermediate (Unstable Hemiacetal) Prodrug->Intermediate Hydrolysis Enzyme Carboxylesterase (CES1/CES2) Enzyme->Prodrug Collapse Spontaneous Chemical Collapse Intermediate->Collapse ActiveDrug Free P-Methyl Phosphinate (Active Drug) Collapse->ActiveDrug Byproducts Byproducts: Formaldehyde + Acid Collapse->Byproducts

Figure 1: The bioactivation cascade of acyloxyalkyl phosphinate prodrugs.

Synthesis Protocols

Synthesis requires anhydrous conditions to prevent premature hydrolysis of the sensitive acetal linkage.

Method A: Direct Alkylation (The Standard Route)

This method involves the nucleophilic attack of the phosphinate anion on a chloromethyl ester.

Reagents:

  • Starting Material: P-methyl phosphinic acid derivative.

  • Base: Diisopropylethylamine (DIPEA) or Cesium Carbonate (

    
    ).
    
  • Electrophile: Chloromethyl pivalate (POM-Cl) or Chloromethyl isopropyl carbonate (POC-Cl).

  • Solvent: DMF or NMP (anhydrous).

Protocol:

  • Salt Formation: Dissolve the P-methyl phosphinic acid (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 30 minutes to ensure deprotonation.

  • Alkylation: Add POM-Cl (1.2 eq) dropwise. If reactivity is low, add NaI (0.1 eq) to generate the more reactive iodomethyl intermediate in situ (Finkelstein condition).

  • Reaction: Heat to 60°C for 4-16 hours. Monitor by

    
     NMR (shift from ~40 ppm acid to ~50-60 ppm ester).
    
  • Workup: Dilute with EtOAc, wash extensively with water/brine to remove DMF.

  • Purification: Flash chromatography (Silica gel). Note: Avoid acidic mobile phases to prevent acetal hydrolysis.

SynthesisWorkflow Step1 1. Deprotonation (P-Methyl Phosphinic Acid + Base) Step3 3. Nucleophilic Substitution (Sn2 Reaction in DMF) Step1->Step3 Step2 2. Finkelstein Activation (POM-Cl + NaI -> POM-I) Step2->Step3 Step4 4. Purification (Neutral Silica Column) Step3->Step4

Figure 2: General synthetic workflow for POM/POC derivatization.

Stability and Toxicology Considerations
Chemical Stability[1][2][3]
  • pH Sensitivity: These derivatives are relatively stable at pH 3–6 but undergo rapid hydrolysis at pH > 8.0 due to base-catalyzed ester cleavage.

  • Storage: Must be stored desiccated at -20°C. Moisture leads to autocatalytic degradation.

Biological Stability (The "Goldilocks" Zone)

A successful prodrug must be stable enough to survive plasma (to reach the target tissue) but labile enough to release the payload inside the cell.

  • Plasma Stability: P-methyl phosphinate acetals generally show

    
     hours in human plasma, which has lower esterase activity compared to rodent plasma.
    
  • Hepatic Extraction: Rapid cleavage occurs in liver microsomes (S9 fraction), making this strategy ideal for liver-targeting (e.g., antivirals) but potentially challenging for CNS delivery unless the specific ester is resistant to peripheral esterases.

Formaldehyde Toxicity

The collapse of the acetal linker releases equimolar amounts of formaldehyde.

  • Risk: Chronic high-dose administration can deplete glutathione levels.

  • Mitigation: This is generally considered acceptable for acute therapies or low-dose potent drugs (e.g., nucleoside analogs), but must be monitored in high-dose chronic regimens.

References
  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

  • Heimbach, T., et al. (2003). Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs. International Journal of Pharmaceutics, 261(1-2), 81-92. Link

  • Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218. Link

  • Vepsäläinen, J. (2000). Bisphosphonate prodrugs: synthesis and in vitro evaluation of alkyl and acyloxymethyl esters. European Journal of Pharmaceutical Sciences, 11(2), 173-180.[4] Link

  • Wiemer, A. J., & Wiemer, D. F. (2015). Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier. Topics in Current Chemistry, 360, 115–160. Link

Sources

An In-depth Technical Guide to the Chemical Structure and Properties of Ethyl (2,2-diethoxyethyl)(methyl)phosphinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can effectively mimic biological substrates while offering enhanced stability and bioavailability is paramount. Organophosphorus compounds, particularly phosphinates, have emerged as a compelling class of molecules in this regard. Their structural analogy to the transition states of peptide hydrolysis and their isosteric relationship with phosphates and carboxylates make them valuable pharmacophores in the design of enzyme inhibitors and other therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of a specific phosphinate derivative, ethyl (2,2-diethoxyethyl)(methyl)phosphinate, a molecule that combines the key features of a phosphinate with a masked aldehyde functionality in the form of a diethoxyacetal. This unique combination presents intriguing possibilities for its application in drug discovery, particularly in the development of targeted covalent inhibitors or as a building block for more complex bioactive molecules.

This document will delve into the detailed chemical structure, plausible synthetic pathways, comprehensive characterization data, and the underlying chemical principles governing the reactivity and potential applications of this compound. The content is structured to provide not just a theoretical understanding but also practical insights for its synthesis and utilization in a research setting.

I. Chemical Structure and Physicochemical Properties

This compound is an organophosphorus compound characterized by a central phosphorus atom in the +5 oxidation state. It is a phosphinate, meaning it has one P-C bond (methyl group), one P-O-C linkage (ethyl ester), and a phosphoryl group (P=O). The second P-C bond connects to a 2,2-diethoxyethyl group, which contains a protected aldehyde in the form of a diethyl acetal.

Systematic Name: 1,1-diethoxy-2-[ethoxy(methyl)phosphoryl]ethane

PropertyValueSource
Molecular Formula C9H21O4PPubChemLite
Molecular Weight 224.23 g/mol PubChemLite
SMILES CCOC(CP(=O)(C)OCC)OCCPubChemLite
InChI InChI=1S/C9H21O4P/c1-5-11-9(12-6-2)8-14(4,10)13-7-3/h9H,5-8H2,1-4H3PubChemLite
Predicted XlogP 0.3PubChemLite
Physical State Liquid (predicted)General knowledge

The presence of both a phosphinate functional group and a diethoxyacetal moiety imparts a unique set of chemical properties to this molecule. The phosphinate group is a stable mimic of the tetrahedral transition state of amide bond hydrolysis, making it a key feature for designing enzyme inhibitors, particularly for metalloproteases where the phosphinyl oxygen can coordinate to the active site metal ion.[1][4] The diethoxyacetal group is a stable protecting group for an aldehyde. It is generally stable to basic and nucleophilic conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality.[4][5] This latent aldehyde provides a reactive handle for further synthetic modifications or for potential covalent interaction with biological targets.

II. Synthesis of this compound: A Plausible Synthetic Approach

The proposed synthesis involves two main stages:

  • Preparation of the phosphonous acid precursor: Diethyl methylphosphonite can be synthesized from methylphosphonous dichloride and ethanol in the presence of a base.[9]

  • Michaelis-Arbuzov Reaction: The diethyl methylphosphonite is then reacted with 2-bromo-1,1-diethoxyethane to yield the final product.

Below is a detailed, step-by-step methodology for this proposed synthesis.

Experimental Protocol

Part A: Synthesis of Diethyl methylphosphonite

  • Materials:

    • Methylphosphonous dichloride (CH3PCl2)

    • Anhydrous ethanol

    • Anhydrous triethylamine (or another suitable non-nucleophilic base)

    • Anhydrous diethyl ether (or other suitable inert solvent)

    • Nitrogen or Argon gas for inert atmosphere

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (2.2 equivalents) and anhydrous diethyl ether.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add methylphosphonous dichloride (1 equivalent) to the stirred solution via the dropping funnel.

    • After the addition is complete, add anhydrous triethylamine (2.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

    • Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate.

    • The filtrate, containing the crude diethyl methylphosphonite, can be used directly in the next step or purified by distillation under reduced pressure.

Part B: Synthesis of this compound via Michaelis-Arbuzov Reaction

  • Materials:

    • Crude or purified diethyl methylphosphonite from Part A

    • 2-Bromo-1,1-diethoxyethane

    • Anhydrous toluene (or another high-boiling inert solvent)

    • Nitrogen or Argon gas for inert atmosphere

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the diethyl methylphosphonite (1 equivalent) and anhydrous toluene.

    • Add 2-bromo-1,1-diethoxyethane (1.1 equivalents) to the flask.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphonite peak and the appearance of the phosphinate peak.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a colorless oil.

Causality Behind Experimental Choices
  • Inert Atmosphere: Organophosphorus(III) compounds like diethyl methylphosphonite are susceptible to oxidation by atmospheric oxygen. Therefore, conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent the formation of byproduct ethyl methylphosphonate.

  • Anhydrous Conditions: The reagents, especially methylphosphonous dichloride, are sensitive to moisture. Water would lead to the hydrolysis of the P-Cl bonds, forming phosphonic acids and reducing the yield of the desired phosphonite.

  • Use of a Base in Part A: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction of methylphosphonous dichloride with ethanol, driving the reaction to completion.

  • Michaelis-Arbuzov Reaction Conditions: The Michaelis-Arbuzov reaction typically requires elevated temperatures to facilitate the rearrangement of the intermediate phosphonium salt to the final pentavalent phosphorus product. Toluene is a suitable solvent due to its high boiling point and inertness.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_part_a Part A: Synthesis of Diethyl methylphosphonite cluster_part_b Part B: Synthesis of this compound reagents_a Methylphosphonous dichloride + Ethanol + Triethylamine reaction_a Reaction at 0°C to RT reagents_a->reaction_a filtration Filtration reaction_a->filtration product_a Diethyl methylphosphonite filtration->product_a reaction_b Michaelis-Arbuzov Reaction (Reflux in Toluene) product_a->reaction_b reagents_b 2-Bromo-1,1-diethoxyethane reagents_b->reaction_b purification Purification (Vacuum Distillation/Chromatography) reaction_b->purification final_product This compound purification->final_product

Caption: Proposed two-part synthetic workflow for this compound.

III. Characterization and Analytical Data

Thorough characterization of the synthesized this compound is essential to confirm its structure and purity. The following spectroscopic techniques would be employed, and the expected data are summarized below based on known trends for similar organophosphorus compounds and acetals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. ¹H, ¹³C, and ³¹P NMR spectra would provide definitive evidence for its structure.

¹H NMR (CDCl₃, 400 MHz) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
P-CH₃ 1.4 - 1.6DoubletJP-H = 14-163H, methyl protons on phosphorus
O-CH₂-CH₃ 1.2 - 1.4TripletJH-H = 7.13H, methyl protons of the P-ethyl ester
O-CH₂-CH₃ 3.9 - 4.2Multiplet2H, methylene protons of the P-ethyl ester
CH(OCH₂CH₃)₂ 4.5 - 4.7TripletJH-H = 5.51H, acetal proton
P-CH₂ 2.0 - 2.3Doublet of TripletsJP-H = 18-20, JH-H = 5.52H, methylene protons adjacent to phosphorus
CH(OCH₂CH₃)₂ 3.5 - 3.8Multiplet4H, methylene protons of the diethoxy groups
CH(OCH₂CH₃)₂ 1.1 - 1.3TripletJH-H = 7.06H, methyl protons of the diethoxy groups
¹³C NMR (CDCl₃, 100 MHz) Expected Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Assignment
P-CH₃ 15 - 20JP-C = 90-100Methyl carbon on phosphorus
O-CH₂-CH₃ 16 - 17JP-C = 5-7Methyl carbon of the P-ethyl ester
O-CH₂-CH₃ 60 - 62JP-C = 6-8Methylene carbon of the P-ethyl ester
CH(OCH₂CH₃)₂ 101 - 104Acetal carbon[5][10]
P-CH₂ 35 - 40JP-C = 85-95Methylene carbon adjacent to phosphorus
CH(OCH₂CH₃)₂ 61 - 64Methylene carbons of the diethoxy groups
CH(OCH₂CH₃)₂ 15 - 16Methyl carbons of the diethoxy groups
³¹P NMR (CDCl₃, 162 MHz) Expected Chemical Shift (δ, ppm) Assignment
(CH₃)(EtO)P(O)- +45 to +55Phosphinate phosphorus

Expertise & Experience Insights:

  • The ³¹P NMR chemical shift is highly diagnostic for the oxidation state and coordination environment of the phosphorus atom. A shift in the range of +45 to +55 ppm is characteristic of an alkyl methylphosphinate ester.[11][12][13]

  • In the ¹H and ¹³C NMR spectra, the coupling to the phosphorus atom (JP-H and JP-C) provides crucial structural information, confirming the connectivity of the different groups to the phosphorus center. The magnitude of these coupling constants is dependent on the number of bonds separating the nuclei.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Functional Group Expected Absorption Frequency (cm⁻¹) Intensity
P=O (Phosphoryl) 1220 - 1260Strong
P-O-C (Phosphinate ester) 1020 - 1050Strong
C-O-C (Acetal) 1100 - 1150Strong
C-H (sp³) 2850 - 3000Medium to Strong

Expertise & Experience Insights: The P=O stretching frequency is a very strong and characteristic absorption in the IR spectrum of phosphinates and is a reliable indicator of the presence of this functional group.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Ion Expected m/z Comment
[M+H]⁺ 225.1250Protonated molecular ion
[M+Na]⁺ 247.1069Sodiated molecular ion
[M-CH₃]⁺ 209.11Loss of the methyl group from phosphorus
[M-OC₂H₅]⁺ 179.09Loss of the ethoxy group
[CH(OC₂H₅)₂]⁺ 103.07Fragment corresponding to the diethoxyacetal cation

Expertise & Experience Insights: The fragmentation of organophosphorus compounds in mass spectrometry often involves cleavage of the bonds around the phosphorus atom.[16][17] The observation of fragments corresponding to the loss of the alkyl and alkoxy groups attached to the phosphorus, as well as the stable diethoxyacetal cation, would provide strong evidence for the proposed structure.

IV. Reactivity and Applications in Drug Development

The unique bifunctional nature of this compound makes it a versatile tool for drug discovery and development.

The Phosphinate Moiety: A Stable Transition-State Analog

Phosphinates are well-established as effective mimics of the tetrahedral transition state of peptide bond hydrolysis.[2] This property makes them excellent candidates for the design of inhibitors for a wide range of proteases, particularly zinc-dependent metalloproteases.[1][4] The phosphinyl oxygen can effectively coordinate with the catalytic zinc ion in the active site of these enzymes, leading to potent inhibition.

Potential Therapeutic Targets:

  • Matrix Metalloproteinases (MMPs): Overexpression of MMPs is implicated in various diseases, including cancer metastasis, arthritis, and cardiovascular diseases. Phosphinate-based inhibitors have shown promise in targeting specific MMPs.[16][18]

  • Angiotensin-Converting Enzyme (ACE): Phosphinate-containing molecules have been successfully developed as ACE inhibitors for the treatment of hypertension.

  • Other Metalloproteases: A wide array of other metalloproteases involved in various pathological processes could be targeted by appropriately designed phosphinate inhibitors.

The Diethoxyacetal Moiety: A Masked Aldehyde for Covalent Inhibition or Further Elaboration

The diethoxyacetal group serves as a stable protecting group for an aldehyde.[4][5] This latent functionality can be unmasked under mildly acidic conditions, which can be found in specific cellular compartments or can be engineered into a targeted delivery system.

Potential Applications of the Latent Aldehyde:

  • Covalent Inhibitors: The unmasked aldehyde can form a covalent bond with nucleophilic residues (e.g., lysine, cysteine) in the active site of a target protein, leading to irreversible inhibition. This approach can provide enhanced potency and duration of action.

  • Bioconjugation: The aldehyde can be used as a handle for conjugation to other molecules, such as targeting ligands, fluorescent probes, or polyethylene glycol (PEG) to improve pharmacokinetic properties.

  • Further Synthetic Elaboration: The aldehyde can be a starting point for a variety of chemical transformations, allowing for the construction of more complex and diverse molecular architectures.

Logical Relationship between Structure and Application

Structure_Application cluster_structure Chemical Structure cluster_application Potential Applications in Drug Development cluster_targets Example Targets/Strategies molecule This compound phosphinate Phosphinate Moiety (P-CH₃, P=O, P-OEt) molecule->phosphinate features acetal Diethoxyacetal Moiety (-CH(OEt)₂) molecule->acetal features ts_mimic Transition-State Analog (Enzyme Inhibition) phosphinate->ts_mimic enables covalent_mod Covalent Modification (Irreversible Inhibition) acetal->covalent_mod enables (after deprotection) elaboration Synthetic Handle (Further Elaboration) acetal->elaboration enables (after deprotection) mmp Metalloproteases (MMPs) ts_mimic->mmp ace ACE ts_mimic->ace covalent_inhibitors Targeted Covalent Inhibitors covalent_mod->covalent_inhibitors prodrugs Prodrug Design elaboration->prodrugs

Caption: Logical relationship between the structural features of the molecule and its potential applications.

V. Conclusion

This compound represents a molecule of significant interest for researchers in drug discovery and medicinal chemistry. Its hybrid structure, incorporating a stable phosphinate transition-state analog and a masked aldehyde functionality, offers a versatile platform for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, and a thorough analysis of its expected characterization data. The discussion on its reactivity and potential applications highlights the strategic value of this compound as a building block for developing potent and selective enzyme inhibitors, including targeted covalent inhibitors. As the field of drug discovery continues to evolve, the rational design of such multifunctional molecules will undoubtedly play a crucial role in addressing unmet medical needs.

VI. References

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  • Yin, J., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 734.

  • Nugent, W. A., & Sepp, D. T. (1985). Structural Assignments of Ethylidene Acetals by NMR Spectroscopy. Magnetic Resonance in Chemistry, 23(3), 171-177.

  • (2023). Assignment of 1H and 13C NMR spectral data of diastereomeric acetals directly from their mixture by spectral simulation. ResearchGate.

  • Isotope shifts in 13C-n.m.r. spectra of 18O-labelled acetals; multiple labelling effects at β-carbons. (1981). Journal of the Chemical Society, Chemical Communications, (15), 724.

  • Demurtas, M., et al. (2012). Phosphorus based inhibitors of matrix metalloproteinases. Mini-Reviews in Medicinal Chemistry, 12(13), 1341-1353.

  • Agamennone, M., et al. (2014). Phosphonate Emerging Zinc Binding Group in Matrix Metalloproteinase Inhibitors. Current Medicinal Chemistry, 21(34), 3949-3967.

  • Agamennone, M., et al. (2014). Phosphonate Emerging Zinc Binding Group in Matrix Metalloproteinase Inhibitors. PubMed.

  • Mucha, A., et al. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. RSC Medicinal Chemistry, 11(8), 868-883.

  • Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521-10523.

  • Lawrence, D. S., et al. (2007). Synthesis of phosphatase-stable, cell-permeable peptidomimetic pro-drugs that target the SH2 domain of Stat3. Bioorganic & Medicinal Chemistry, 15(24), 7678-7687.

  • Keglevich, G., et al. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1469.

  • Grembecka, J., & Mucha, A. (2014). Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors. Current Medicinal Chemistry, 21(34), 3968-3991.

  • Baszczyňski, O., et al. (2012). Synthesis of Peptidomimetic Conjugates of Acyclic Nucleoside Phosphonates. Current Protocols in Nucleic Acid Chemistry, 50(1), 14.8.1-14.8.21.

  • Georgiadis, D., et al. (2017). Investigating the phosphinic acid tripeptide mimetic DG013A as a tool compound inhibitor of the M1-aminopeptidase ERAP1. Bioorganic & Medicinal Chemistry, 25(22), 6043-6052.

  • Yin, J., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 734.

  • Wada, Y., & Kiser, R. W. (1964). A Mass Spectrometric Study of Some Alkyl-Substituted Phosphines. The Journal of Physical Chemistry, 68(8), 2290-2294.

  • Diethyl (dichloromethyl)phosphonate. (n.d.). In Organic Syntheses. Retrieved February 25, 2026, from [Link]

  • Bálint, E., et al. (2017). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 13, 124-132.

  • Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6028.

  • Investigation and Synthesis of Organophosphorus Compounds. (1956). Defense Technical Information Center.

  • A Comparative Guide to Aminophosphonate Synthesis: Kabachnik-Fields vs. Pudovik Reaction. (n.d.). Benchchem.

  • Preparation method of ethyl methylethyl phosphinate. (2020). Eureka | Patsnap.

  • Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. (n.d.). In Organic Syntheses. Retrieved February 25, 2026, from [Link]

  • [1-(Methoxymethylcarbamoyl)ethyl]phosphonic acid bis-(2,2,2-trifluoroethyl) ester. (n.d.). In Organic Syntheses. Retrieved February 25, 2026, from [Link]

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  • ³¹P NMR Chemical Shifts. (n.d.). In Organic Chemistry Data. Retrieved February 25, 2026, from [Link]

  • Development of rapid and inexpensive derivatisation methods for methylphosphonic acid. (2017). University of Canberra.

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  • ³¹P NMR chemical shift calculator. (n.d.). Retrieved February 25, 2026, from [Link]

  • ³¹P NMR Chemical Shift of Phosphorous Compounds. (n.d.). University of Science and Technology of China.

  • Preparation method of diethyl methylphosphonite. (2019). Google Patents.

  • Diethoxyethyl Succinate. (n.d.). In MySkinRecipes. Retrieved February 25, 2026, from [Link]

  • Electronic supporting information. (n.d.). Rsc.org.

  • Berger, O., & Montchamp, J. L. (2016). General synthesis of P-stereogenic compounds: the menthyl phosphinate approach. Organic & Biomolecular Chemistry, 14(31), 7552-7562.

  • (2,2-Diethoxyethyl)diethylamine. (n.d.). In PubChem. Retrieved February 25, 2026, from [Link]

  • NMR: Novice Level, Spectrum 19. (n.d.). Retrieved February 25, 2026, from [Link]

  • Jiang, Y., et al. (2018). Study on the Synthesis of Diethyl Methyl-phosphonite. New Materials and Intelligent Manufacturing, 1(1), 383-386.

  • Mass Spectrometry - Fragmentation Patterns. (2023). In Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids. (1966). Journal of the American Chemical Society, 88(18), 4288-4294.

  • Diethoxyethyl succinate. (n.d.). In PubChem. Retrieved February 25, 2026, from [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021). Molecules, 26(9), 2797.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

  • Diethyl 2,2′-[({2-chloro-5-[(2-ethoxy-2-oxoethyl)(2-methylindolin-1-yl)carbamoyl]phenyl}sulfonyl)azanediyl]diacetate. (2023). ResearchGate.

Sources

Technical Guide: Phosphinic Acid Isosteres of Natural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the structural, synthetic, and pharmacological dimensions of phosphinic acid isosteres—specifically phosphinic pseudopeptides .[1] Unlike their carboxylic acid counterparts or hydrolytically unstable phosphonamidates, phosphinic peptides (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) possess a chemically stable methylene linkage that mimics the tetrahedral transition state of peptide bond hydrolysis. This unique geometry allows them to act as high-affinity, transition-state analogue (TSA) inhibitors for zinc-metalloproteases (MMPs, aminopeptidases, and ACE). This guide details the mechanistic rationale, provides a validated synthetic protocol for phosphinic dipeptide assembly, and analyzes their application in modern drug discovery.

Part 1: Structural & Mechanistic Basis

The Tetrahedral Transition State Mimicry

The potency of phosphinic isosteres stems from their ability to replicate the geometry of the gem-diol intermediate formed during the catalytic hydrolysis of a peptide bond.[1]

  • Natural Substrate: The scissile amide bond is planar (

    
    ). During hydrolysis, the active site nucleophile (often water activated by 
    
    
    
    ) attacks the carbonyl, creating a metastable tetrahedral (
    
    
    ) gem-diol intermediate.
  • Phosphinic Isostere: The phosphinic group is inherently tetrahedral.[2] When incorporated into a peptide backbone, it presents a "pre-formed" transition state geometry to the enzyme, resulting in tight, non-covalent binding that blocks the active site.

Physicochemical Comparison

The substitution of the planar carbonyl with a tetrahedral phosphinyl group alters key physicochemical properties, enhancing metal chelation while maintaining side-chain recognition.

Table 1: Comparative Properties of Amide vs. Phosphinic Isostere

FeaturePeptide Bond (-CO-NH-)Phosphinic Isostere (-P(O)(OH)-CH2-)Impact on Bioactivity
Geometry Planar (

)
Tetrahedral (

)
Mimics high-energy transition state.
Bond Length C-N: ~1.33 ÅP-C: ~1.80 ÅSlight lengthening; accommodates Zn coordination.
Hydrolytic Stability Labile (Protease susceptible)Stable (Non-hydrolyzable)Resists enzymatic degradation; increases half-life.
Metal Binding Weak/None (Carbonyl O)Strong (Phosphinyl O)Acts as a mono- or bidentate ligand for

.
pKa N/A (Amide non-ionizable)1.5 – 2.5 (Acidic)Ionized at physiological pH; electrostatic attraction to

.
Mechanism of Action (Zinc-Metalloproteases)

The following diagram illustrates the interaction between a phosphinic pseudopeptide and a Zinc-Metalloprotease active site.

G Zn Active Site Zn++ Inhibitor Phosphinic Inhibitor (R-P(O)(OH)-CH2-R') Inhibitor->Zn Coordination (Bidentate/Monodentate) Glu Catalytic Glu Residue Inhibitor->Glu H-Bond Interaction S1 S1 Pocket (Hydrophobic) Inhibitor->S1 P1 Sidechain Fit S1_Prime S1' Pocket (Specificity) Inhibitor->S1_Prime P1' Sidechain Fit

Figure 1: Mechanism of Zinc-Metalloprotease inhibition by phosphinic pseudopeptides.[3] The phosphinyl oxygen coordinates the catalytic Zinc, displacing the nucleophilic water molecule.

Part 2: Synthetic Methodologies

Constructing the


 backbone requires specialized organophosphorus chemistry. The most robust strategy involves a sequential assembly: Phospha-Michael Addition  followed by Amidoalkylation .
Strategic Workflow
  • P1' Fragment Introduction: Addition of hypophosphorous acid (or surrogate) to an acrylate (Michael acceptor) creates the P-C bond corresponding to the C-terminal (P1') side chain.

  • P1 Fragment Introduction: Reaction of the resulting H-phosphinic acid with an aldehyde (P1 side chain) and a carbamate (N-terminus) creates the P-C-N linkage via a modified Mannich-type condensation.

Synthesis Start Hypophosphorous Acid (H3PO2) / Ammonium Salt Step1 Activation (HMDS / TMSCl) Start->Step1 Intermediate H-Phosphinic Acid Intermediate Step1->Intermediate + Acrylate Acrylate Acrylate (P1' Sidechain) Michael Acceptor Step2 Amidoalkylation (AcCl / AcOH) Intermediate->Step2 Aldehyde Aldehyde (P1 Sidechain) Aldehyde->Step2 Carbamate Benzyl Carbamate (Cbz-NH2) Carbamate->Step2 Final Protected Phosphinic Dipeptide Step2->Final

Figure 2: Sequential assembly of phosphinic dipeptides via Phospha-Michael addition and Amidoalkylation.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of a protected phosphinic pseudodipeptide, e.g., Cbz-Phe-


[P(O)(OH)CH

]-Phe-OEt
. Rationale: This protocol utilizes the "one-pot" variation of the amidoalkylation reaction for the second step, ensuring high yields and minimizing oxidation of the P-H intermediate.
Phase 1: Synthesis of the P1' H-Phosphinic Acid Intermediate

Target:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-functionalized H-phosphinic acid via Phospha-Michael addition.
  • Reagents: Anilinium hypophosphite (10 mmol), Hexamethyldisilazane (HMDS, 20 mmol), Ethyl 2-benzylacrylate (10 mmol).

  • Activation: In a dry round-bottom flask under inert atmosphere (

    
    ), suspend anilinium hypophosphite in dry DCM. Add HMDS dropwise. Reflux for 1-2 hours until the solution becomes clear (formation of bis(trimethylsilyl)phosphonite).
    
  • Addition: Cool the solution to

    
    . Add Ethyl 2-benzylacrylate dropwise. Allow the mixture to warm to room temperature and stir for 4-6 hours.
    
  • Workup: Quench with ethanol (5 mL) to desilylate. Evaporate solvents under reduced pressure. Dissolve residue in

    
     HCl and extract with ethyl acetate. Dry organic layer (
    
    
    
    ) and concentrate.
  • Validation:

    
     NMR should show a doublet around 
    
    
    
    35-40 ppm with a large coupling constant (
    
    
    ), confirming the P-H bond.
Phase 2: Three-Component Amidoalkylation (P1 Insertion)

Target: Cbz-protected Phosphinic Dipeptide.[4]

  • Reagents: H-Phosphinic acid intermediate (from Phase 1, 5 mmol), Benzyl carbamate (

    
    , 5.5 mmol), Hydrocinnamaldehyde (Phe sidechain precursor, 6 mmol), Acetyl Chloride (AcCl), Glacial Acetic Acid (AcOH).
    
  • Reaction: Dissolve the H-phosphinic acid and benzyl carbamate in Glacial Acetic Acid (10 mL). Add Hydrocinnamaldehyde.

  • Catalysis: Add Acetyl Chloride (2-3 mL) dropwise. Note: AcCl reacts with AcOH to generate acetic anhydride in situ, removing water and driving the equilibrium.

  • Conditions: Stir at room temperature for 12 hours, then heat to

    
     for 2-4 hours to ensure completion.
    
  • Workup: Concentrate the mixture in vacuo. Dissolve the oily residue in Ethyl Acetate. Wash with

    
     HCl, then Brine.
    
  • Purification: The product is a diastereomeric mixture. Purify via flash chromatography (SiO

    
    , MeOH/DCM gradient).
    
  • Validation:

    
     NMR will show a singlet (decoupled) in the range of 
    
    
    
    40-50 ppm. The disappearance of the P-H coupling confirms the substitution of the P-H bond with the P-C bond.

Part 4: Therapeutic Applications & Case Studies

Matrix Metalloproteinase (MMP) Inhibition

MMPs degrade extracellular matrix components and are implicated in metastasis. Phosphinic peptides have shown high selectivity for specific MMPs (e.g., MMP-11, MMP-12) by exploiting the S1' specificity pocket.

  • Example: Selective MMP-12 inhibitors utilize a large hydrophobic P1' group (e.g., biphenyl) attached to the phosphinic scaffold, which fits deeply into the S1' channel of MMP-12 but is sterically excluded from MMP-1.

Aminopeptidase Regulators (ERAP/IRAP)

ERAP1 and ERAP2 are critical for antigen processing.[3] Phosphinic pseudopeptides like DG013A act as nanomolar inhibitors.[3]

  • Mechanism: These inhibitors mimic the N-terminal transition state. The phosphinic group coordinates the single active site Zinc, while the N-terminal amine interacts with stabilizing glutamate residues.

  • Impact: Modulation of ERAP activity alters the immunopeptidome, potentially enhancing cancer immunotherapy responses.

ACE Inhibition

While Fosinopril is a phosphinic acid prodrug, the design of specific phosphinic peptides (e.g., RXP407 ) allowed for the selective inhibition of the N-domain vs. the C-domain of Angiotensin-Converting Enzyme (ACE), unraveling domain-specific physiological roles in blood pressure regulation and fibrosis.

References

  • Mechanism of Zinc-Metalloprotease Inhibition : Dive, V., et al. (2009). "Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases." Chemical Reviews. [Link]

  • ERAP Inhibition (DG013A) : Stratikos, E., et al. (2010). "A highly specific inhibitor of the antigen-processing aminopeptidase ERAP1." Journal of the American Chemical Society. [Link]

  • Phospha-Michael Addition Protocol : Yiotakis, A., et al. (2004). "A versatile synthesis of phosphinic pseudodipeptides." Journal of Organic Chemistry. [Link]

  • Physicochemical Properties : Mucha, A., et al. (2011). "Phosphonates and phosphinates: biological relevance and synthesis."[5][6] ChemMedChem. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Phosphinic Pseudopeptides via Acetal Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phosphinic pseudopeptides (


) are critical transition-state analogues used in the development of potent metalloprotease inhibitors (e.g., for MMPs, aminopeptidases, and ACE). Unlike standard peptide bonds, the phosphinic linkage is resistant to hydrolysis and mimics the tetrahedral geometry of the proteolytic transition state.[1][2]

Standard synthesis often relies on the reaction of phosphinic acids with free aldehydes. However, free aldehydes can be unstable, prone to polymerization, or difficult to handle in anhydrous conditions required for phosphorus chemistry. This Application Note details the Acetal Precursor Protocol , a high-precision methodology where acetals are used as stable electrophilic surrogates. This method ensures controlled P-C bond formation, minimizes side reactions (such as disproportionation of H-phosphinates), and allows for the introduction of complex or sensitive side chains.

Scientific Principles & Mechanism[1][3][4]

The Challenge of P-C Bond Formation

The core challenge in synthesizing phosphinic peptides is the formation of the phosphorus-carbon (P-C) bond between the P-terminal mimic (Component A) and the side-chain precursor (Component B).

  • Standard Route: Reaction of an aminoalkylphosphinic acid with an aldehyde and an amine (Kabachnik-Fields). Limitation: Aldehydes are often hygroscopic or unstable; water interferes with silylation.

  • Acetal Route: Uses acetals (

    
    ) or 
    
    
    
    -acetals. Advantage:[3][4] Acetals are stable, anhydrous, and can be activated selectively using Lewis acids (
    
    
    or TMSOTf) to generate highly reactive oxocarbenium or iminium ions in situ.
Mechanism of Action

The synthesis relies on the activation of the trivalent phosphorus species (silylated phosphonite) and its attack on an electrophile generated from the acetal.

  • Activation (P-III Generation): The

    
    -aminoalkylphosphinic acid (P-V) is converted to its trivalent bis(trimethylsilyl) ester (P-III) using hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA).
    
  • Electrophile Generation: A Lewis acid coordinates to the acetal, facilitating the loss of an alkoxy group and generating an oxocarbenium (or iminium if an amine is present) ion.

  • P-C Bond Formation: The nucleophilic P-III species attacks the electrophile.

  • Arbuzov Collapse: The resulting phosphonium intermediate collapses, releasing a silyl ether and reforming the stable P=O bond.

Caption: Mechanistic pathway for the conversion of phosphinic acids and acetals into pseudopeptides via silyl-phosphonite intermediates.

Experimental Protocol

Materials & Reagents[6]
  • Component A (P-H Source): N-protected

    
    -aminoalkylphosphinic acid (e.g., Cbz-NH-CH(R)-P(O)(OH)H).
    
  • Component B (Electrophile Source): Acetal (e.g., Acetaldehyde dimethyl acetal for Ala side chain, or complex acetals for non-natural side chains).

  • Silylating Agent: Hexamethyldisilazane (HMDS) or N,O-Bis(trimethylsilyl)acetamide (BSA).

  • Catalyst: Boron trifluoride diethyl etherate (

    
    ) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol: Synthesis of Phosphinic Pseudopeptide Backbone

Step 1: Silylation of the Phosphinic Acid The P-H bond must be activated by converting the P(V) acid to the P(III) silyl ester.

  • Charge a flame-dried round-bottom flask with the N-protected

    
    -aminoalkylphosphinic acid (1.0 equiv).
    
  • Add anhydrous DCM (0.2 M concentration).

  • Add HMDS (2.0 - 3.0 equiv) under argon atmosphere.

  • Reflux the mixture for 1–2 hours until the solution becomes clear and homogeneous.

    • Note: Complete silylation is critical. Monitor by

      
      P NMR (Shift from ~35 ppm (P-V) to ~130-140 ppm (P-III)).
      
  • Cool the solution to 0°C (or -20°C for reactive acetals).

Step 2: Activation and Coupling This step involves the introduction of the acetal and the Lewis acid.

  • Add the Acetal Precursor (1.1 – 1.2 equiv) to the cooled silylated mixture.

  • Crucial Step: Dropwise addition of the Lewis Acid (

    
    , 1.1 equiv) over 10 minutes.
    
    • Observation: A slight exotherm may occur. Maintain temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Monitoring: Check

    
    P NMR.[5][6] The signal should shift from the P-III region (~140 ppm) back to the P-V region (~40-50 ppm), indicating P-C bond formation.
    

Step 3: Solvolysis and Workup The resulting product is a silyl ester which must be hydrolyzed.

  • Quench the reaction with Methanol (MeOH) or aqueous Ethanol (excess). Stir for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M HCl (to remove Lewis acid residues) and Brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: The crude phosphinic acid is often pure enough for the next step. If necessary, purify via reverse-phase HPLC or crystallization (if solid).

Data Summary: Typical Yields & Shifts
ComponentChemical Shift (

P NMR)
StateNotes
Starting Material

25 – 45 ppm
P(V), doublet (

Hz)
Characteristic large coupling constant
Intermediate

130 – 150 ppm
P(III), singletHighly moisture sensitive
Product

40 – 60 ppm
P(V), singlet (or multiplet)No P-H coupling observed
Side Product

10 – 20 ppm
P(V)Oxidation product (Phosphonic acid)

Advanced Workflow: Multi-Component Assembly

For the synthesis of complex inhibitors (e.g., Rx-Phe-


[PO(OH)CH2]-Ala-Rx), the acetal method can be integrated into a "one-pot" variation of the Kabachnik-Fields reaction.

Caption: Step-by-step workflow for the synthesis of phosphinic pseudopeptides using acetal precursors.

Troubleshooting & Optimization

  • Incomplete Silylation: If the

    
    P NMR shows remaining P-H doublet after Step 1, add more HMDS or switch to BSA (stronger silylating agent). Incomplete silylation leads to low yields.
    
  • Acetal Reactivity: For bulky acetals,

    
     might be too weak. Use TMSOTf (Trimethylsilyl triflate) as a more potent Lewis acid catalyst.
    
  • Epimerization: The phosphinic center is chiral. While this method creates a new chiral center, it typically yields a diastereomeric mixture. If stereocontrol is required, chiral auxiliaries on the amine component or resolution via HPLC is necessary.

  • Moisture Control: The P(III) intermediate is extremely hydrolytically unstable. All glassware must be flame-dried, and reagents must be anhydrous.

References

  • Mucha, A. (2012). Synthesis and Modifications of Phosphinic Dipeptide Analogues. Molecules, 17(11), 13530–13568. [Link]

  • Yiotakis, A., et al. (2004).[1] Phosphinic peptides as zinc metalloproteinase inhibitors.[1][2][7] Cellular and Molecular Life Sciences, 61, 2010–2019. [Link]

  • Baylis, E. K., et al. (1984). 1-Aminoalkylphosphonous acids. Part 1. Isosteres of the protein amino acids.[1][2] Journal of the Chemical Society, Perkin Transactions 1, 2845-2853. [Link]

  • Kafarski, P., & Lejczak, B. (1991). Aminophosphonic acids of potential biological importance. Current Medicinal Chemistry. [Link]

  • Dive, V., et al. (1999). Phosphinic peptide inhibitors as tools in the study of the function of zinc metallopeptidases.[1][2] Proceedings of the National Academy of Sciences, 96(23), 13087–13092. [Link]

Sources

Application Note: Strategic Deployment of Ethyl (2,2-diethoxyethyl)(methyl)phosphinate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of ethyl (2,2-diethoxyethyl)(methyl)phosphinate as a high-value "Anchor-and-Grow" fragment in the design of zinc-metalloprotease inhibitors. Unlike standard carboxylate or hydroxamate fragments, this phosphinate derivative serves a dual function: it acts as a structural bioisostere of the tetrahedral transition state of amide hydrolysis (the "Anchor") and possesses a latent aldehyde functionality (the "Vector") masked as a diethyl acetal. This guide provides the rationale, reaction mechanisms, and validated protocols for utilizing this reagent to rapidly generate libraries of phosphinic pseudopeptides via reductive amination, specifically targeting enzymes such as Matrix Metalloproteinases (MMPs) and Aminopeptidases.

Introduction: The Phosphinate Advantage in FBDD

In Fragment-Based Drug Design (FBDD), the success of a campaign often hinges on the "vectors" available for growing a low-affinity hit into a high-potency lead.

Zinc-metalloproteases catalyze peptide bond hydrolysis via a high-energy tetrahedral intermediate. Phosphinic acids (and their esters) are established Transition State Analogues (TSAs) because the tetrahedral geometry of the phosphorus atom (


) mimics the gem-diol intermediate formed during catalysis.
Why this compound?

Standard phosphinic acid synthesis involves complex P-C bond formation steps (e.g., Michael addition of phosphonites to acrylates) that limit the diversity of the


 position.

This compound resolves this bottleneck by embedding a "masked" reactive handle directly onto the zinc-binding core.

  • The Core (

    
    ):  Coordinates the catalytic Zinc ion.
    
  • The Methyl Group: Mimics the

    
     alanine side chain (common in many protease substrates).
    
  • The Acetal Vector: Under acidic conditions, it reveals an aldehyde, allowing for rapid Fragment Growing into the

    
     pocket via reductive amination with diverse amine libraries.
    

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 224.23 g/mol
Physical State Colorless to pale yellow oil
Solubility Soluble in DCM, MeOH, EtOH, THF; Sparingly soluble in water
Key Functional Group Diethyl acetal (Masked Aldehyde)
Chirality Phosphorus is chiral (

mixture typically used for initial screening)
Stability Stable at neutral/basic pH; Hydrolyzes at pH < 4

Mechanism of Action: The "Anchor-and-Grow" Strategy

The utility of this fragment relies on a two-stage mechanism. First, the phosphinate core anchors the molecule in the active site. Second, the acetal is chemically activated to "grow" the molecule into adjacent sub-pockets.

Diagram 1: The FBDD Workflow

This diagram illustrates the conversion of the inactive acetal precursor into a potent protease inhibitor library.

FBDD_Workflow Reagent Ethyl (2,2-diethoxyethyl) (methyl)phosphinate (The Scaffold) Deprotection Acid Hydrolysis (HCl/AcOH) Reagent->Deprotection Unmasking Aldehyde Reactive Intermediate (Aldehyde) Deprotection->Aldehyde -2 EtOH Coupling Reductive Amination (NaBH3CN) Aldehyde->Coupling + Amine Library Amine Library (R-NH2) Library->Coupling Hit Phosphinic Pseudopeptide (Potent Inhibitor) Coupling->Hit Fragment Growing

Caption: Workflow transforming the acetal-phosphinate scaffold into a diverse library of inhibitors via unmasking and reductive amination.

Detailed Experimental Protocols

Protocol A: Acetyl Deprotection (Unmasking the Vector)

Objective: To convert the stable acetal precursor into the reactive aldehyde intermediate.

Reagents:

  • This compound (1.0 eq)

  • Acetic Acid (glacial)

  • Hydrochloric Acid (1M) or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of DCM.

  • Acidification: Add 2 mL of 50% aqueous Trifluoroacetic acid (TFA) or 2M HCl.

    • Expert Note: If the phosphinate ester is sensitive to hydrolysis, use milder conditions (e.g., Amberlyst-15 resin in wet acetone) to preserve the ethyl ester while cleaving the acetal.

  • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (stain with 2,4-DNP to visualize the aldehyde).

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash carefully with saturated

      
       (cold) to neutralize the acid. Caution:  Gas evolution.
      
    • Dry the organic layer over

      
       and concentrate in vacuo.
      
  • Storage: The resulting aldehyde is unstable and prone to oxidation/polymerization. Use immediately in Protocol B.

Protocol B: Fragment Growing via Reductive Amination

Objective: To couple the phosphinate aldehyde with a diverse library of amines (Fragment Growing).

Reagents:

  • Freshly prepared Phosphinyl-Aldehyde (from Protocol A)

  • Amine Library (

    
    : aromatic, aliphatic, heteroaromatic)
    
  • Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    )
  • Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)

  • Molecular Sieves (3Å or 4Å)

Procedure:

  • Imine Formation:

    • In a reaction vial, dissolve the Phosphinyl-Aldehyde (1.0 eq) and the selected Amine (1.1 eq) in anhydrous MeOH or DCE (0.1 M concentration).

    • Add activated Molecular Sieves to absorb water and drive equilibrium.

    • Stir for 1 hour at room temperature.

  • Reduction:

    • Add Sodium Cyanoborohydride (1.5 eq).

    • Optional: Add a catalytic amount of Acetic Acid (1 drop) to adjust pH to ~6, facilitating the reduction.

    • Stir for 12–16 hours at room temperature.

  • Quenching & Isolation:

    • Filter off molecular sieves.

    • Concentrate the solvent.

    • Resuspend in EtOAc and wash with water.

  • Purification:

    • Purify via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Note: The product will likely be a mixture of diastereomers due to the chiral phosphorus and the new chiral center at the amine linkage.

Structural Biology Context: The Zinc Binding Mode

Understanding how this fragment binds is crucial for optimizing the


 groups added during Protocol B.
Diagram 2: Transition State Isostere Mechanism

This diagram details the atomic-level interactions between the phosphinate inhibitor and the metalloprotease active site.

Zinc_Binding cluster_inhibitor Phosphinate Inhibitor Zn Zn++ P_O P=O (Phosphinyl Oxygen) Zn->P_O Coordination Glu Glu-143 (Catalytic Base) S1_Pocket S1 Pocket (Hydrophobic) S1_Prime S1' Pocket (Specific) P_O->Glu H-Bond Me -CH3 (P1 Mimic) P_O->Me NH -NH-R (New Fragment) P_O->NH Linker Me->S1_Pocket vdW Interaction NH->S1_Prime Target of Fragment Growing

Caption: Mechanistic interaction map. The P=O coordinates Zinc, while the reductive amination product (-NH-R) targets the S1' specificity pocket.

Validation & Quality Control

To ensure the integrity of the FBDD campaign, the following QC steps are mandatory:

  • 
     NMR Spectroscopy: 
    
    • Reagent:

      
       ppm (characteristic of phosphinates).
      
    • Product: Shift should remain in the phosphinate range. Oxidation to phosphonate (

      
       ppm) indicates failure.
      
  • LC-MS Verification:

    • Verify the mass of the coupled product.

    • Watch for "double addition" (alkylation of the amine twice) if primary amines are used in excess.

  • Ester Hydrolysis (Bioactivation):

    • The ethyl ester on the phosphorus (

      
      ) is often a prodrug. For in vitro enzyme assays, it may need to be hydrolyzed to the free acid (
      
      
      
      ) using TMSBr (Bromotrimethylsilane) followed by methanolysis, or mild LiOH treatment, to ensure potent Zinc binding.

References

  • Bartlett, P. A., & Marlowe, C. K. (1983). Phosphonamidates as transition-state analogue inhibitors of thermolysin. Biochemistry, 22(20), 4618-4624. [Link]

  • Dive, V., et al. (2009). Phosphinic peptides as zinc metalloproteinase inhibitors. Current Pharmaceutical Design, 15(31), 3606-3621. [Link]

  • Yiotakis, A., et al. (2004). Crystallographic analysis of phosphinic peptides targeting zinc metalloproteases. Current Organic Chemistry, 8(12). [Link]

  • Rees, D. C., Congreve, M., & Murray, C. W. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660-672. [Link]

  • Camp, N. P., Perry, D. A., & Poorman, R. A. (2016). Fragment-Based Drug Discovery: A Practical Approach. Royal Society of Chemistry. [Link]

Application Note: Synthesis of 3-Aminopropyl(methyl)phosphinic Acid via Acetal Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of 3-Aminopropyl(methyl)phosphinic Acid from Acetal Content Type: Detailed Application Notes and Protocols

Abstract & Strategic Significance

3-Aminopropyl(methyl)phosphinic acid (often referred to in literature as a potent GABA_B receptor agonist, analogous to SKF 97541) represents a critical scaffold in neuropharmacology. Unlike its carboxylic acid analog (GABA), the phosphinic acid moiety confers unique ionization properties and metabolic stability.

This application note details the "Acetal Route," a high-fidelity synthetic pathway utilizing acrolein diethyl acetal . This method is superior to direct alkylation with halides due to the prevention of poly-alkylation and the stability of the masked aldehyde during the phosphorus-carbon bond formation. The protocol leverages a radical-initiated hydrophosphinylation, ensuring high atom economy and regioselectivity.

Chemical Strategy and Mechanism[1][2]

The synthesis relies on the anti-Markovnikov radical addition of ethyl methylphosphinate to acrolein diethyl acetal. This approach circumvents the need for highly reactive organometallics (Grignards) or toxic alkyl halides.

The Pathway[3][4][5][6]
  • Hydrophosphinylation: A radical initiator (AIBN) abstracts a hydrogen from the P-H bond of ethyl methylphosphinate, generating a phosphorus-centered radical. This radical adds to the alkene of acrolein diethyl acetal.

  • Deprotection/Hydrolysis: The acetal and the phosphinate ester are hydrolyzed under acidic conditions to reveal the aldehyde and the free phosphinic acid.

  • Reductive Amination: The aldehyde is converted to the amine, typically via an oxime intermediate to prevent over-alkylation seen in direct reductive aminations.

ReactionPathway Start Ethyl Methylphosphinate (P-H Species) Intermediate Ethyl (3,3-diethoxypropyl) methylphosphinate Start->Intermediate AIBN, Reflux (Radical Addition) Acetal Acrolein Diethyl Acetal (Alkene) Acetal->Intermediate Aldehyde (3-Oxopropyl) methylphosphinic acid Intermediate->Aldehyde HCl (aq) (Hydrolysis) Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl Product 3-Aminopropyl(methyl) phosphinic Acid Oxime->Product H2 / Raney Ni (Reduction)

Figure 1: Synthetic pathway for 3-aminopropyl(methyl)phosphinic acid via acrolein diethyl acetal.

Detailed Experimental Protocols

Phase 1: Radical Addition (P-C Bond Formation)

Objective: Synthesize Ethyl (3,3-diethoxypropyl)methylphosphinate. Critical Control Point: Oxygen must be rigorously excluded to maintain the radical chain reaction.

Materials:

  • Ethyl methylphosphinate (1.0 eq)

  • Acrolein diethyl acetal (1.2 eq) [CAS: 3054-95-3]

  • AIBN (Azobisisobutyronitrile) (0.05 eq)

  • Solvent: Anhydrous Ethanol or Toluene (degassed)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a rubber septum.

  • Degassing: Charge the flask with Ethyl methylphosphinate (e.g., 10.8 g, 100 mmol) and Acrolein diethyl acetal (15.6 g, 120 mmol). Sparge the mixture with dry nitrogen for 20 minutes.

  • Initiation: Add AIBN (820 mg, 5 mmol) in one portion.

  • Reaction: Heat the mixture slowly to reflux (approx. 80-90°C depending on solvent/neat conditions). Maintain reflux for 4–6 hours.

    • Note: If the reaction stalls (monitored by ³¹P NMR, disappearance of the P-H signal at ~30-40 ppm), add a second portion of AIBN (2.5 mmol) and continue heating.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove solvent and excess acrolein acetal.

  • Purification: Distill the residue under high vacuum (0.1 mmHg). The product, Ethyl (3,3-diethoxypropyl)methylphosphinate, typically boils between 110–130°C at 0.5 mmHg.

    • Yield Expectation: 75–85%.[1]

Phase 2: Hydrolysis and Oxime Formation

Objective: Unmask the aldehyde and convert to the oxime in situ (or sequential steps).

Protocol:

  • Hydrolysis: Dissolve the intermediate (20 mmol) in 2N HCl (50 mL). Reflux for 1 hour.

    • Monitoring: This cleaves the ethyl ester (P-OEt → P-OH) and the acetal (CH(OEt)₂ → CHO).

    • Observation: The mixture becomes homogeneous.

  • Concentration: Evaporate the aqueous acid under reduced pressure to obtain the crude (3-oxopropyl)methylphosphinic acid as a viscous oil.

    • Caution: Do not overheat; the aldehyde can polymerize.

  • Oxime Synthesis: Redissolve the residue in water (30 mL). Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq).

  • Incubation: Stir at room temperature for 2 hours.

  • Isolation: The oxime derivative may not precipitate due to the phosphinic acid group's solubility. Proceed directly to reduction or evaporate and extract with ethanol if salt removal is required.

Phase 3: Reduction to Target Amine

Objective: Reduce the C=N bond to the C-N single bond.

Protocol:

  • Hydrogenation: Dissolve the crude oxime in Acetic Acid/Ethanol (1:1).

  • Catalyst: Add Raney Nickel (approx. 10% w/w) or Pd/C (5%).

    • Safety: Raney Nickel is pyrophoric. Handle under inert gas.[2]

  • Reduction: Hydrogenate at 40–50 psi (3–4 bar) for 12 hours at room temperature.

  • Purification:

    • Filter off the catalyst through Celite.

    • Concentrate the filtrate.[3]

    • Crystallization: Dissolve the residue in a minimum amount of water/methanol and add propylene oxide (epoxide method) or adjust pH to the isoelectric point (~pH 4-5) with acetone/ethanol to induce crystallization of the zwitterion.

  • Final Product: 3-Aminopropyl(methyl)phosphinic acid. White crystalline solid.

Quantitative Data Summary

ParameterSpecification / ResultNotes
Starting Material Acrolein Diethyl AcetalPurity >96% required
Reagent Ethyl MethylphosphinateSynthesized from Methyldichlorophosphine
Phase 1 Yield 75 - 85%Radical addition is highly efficient
Overall Yield 45 - 60%From phosphinate to final amine
Melting Point 228 - 230°C (dec)Consistent with literature (Froestl et al.)
³¹P NMR Shift ~45-48 ppm (D₂O)Characteristic of alkyl-methyl-phosphinic acid

Workflow Visualization

Workflow cluster_0 Stage 1: Radical Addition cluster_1 Stage 2: Deprotection & Amination cluster_2 Stage 3: Purification Step1 Mix Phosphinate + Acetal Degas (N2) Step2 Add AIBN + Reflux (80°C) 4-6 Hours Step1->Step2 Step3 Vacuum Distillation Isolate Phosphinate Acetal Step2->Step3 Step4 Acid Hydrolysis (2N HCl) Reflux 1h Step3->Step4 Step5 Add NH2OH·HCl / NaOAc Form Oxime Step4->Step5 Step6 Hydrogenation (H2, Raney Ni) 50 psi Step5->Step6 Step7 Filtration & Concentration Step6->Step7 Step8 Crystallization (MeOH/Acetone or Propylene Oxide) Step7->Step8

Figure 2: Operational workflow for the synthesis of 3-aminopropyl(methyl)phosphinic acid.

Validation & Quality Control

To ensure the protocol was successful, verify the following analytical markers:

  • ³¹P NMR (Proton Decoupled):

    • Starting Material (Ethyl methylphosphinate): Doublet near 30-40 ppm (large J_PH coupling).

    • Intermediate (Acetal): Singlet shifted downfield (~50-55 ppm).

    • Final Product: Singlet at ~46 ppm (in D₂O). The absence of P-H coupling confirms the P-C bond formation.

  • ¹H NMR (D₂O):

    • Look for the P-CH3 doublet at approx. 1.3 ppm (J_PH ~14 Hz).

    • The propyl chain protons should appear as multiplets at 1.6-1.9 ppm (beta-CH2) and 3.0 ppm (alpha-CH2 to Nitrogen).

  • Mass Spectrometry (ESI):

    • Calculate [M+H]⁺ for C₄H₁₂NO₂P.

    • Exact Mass: 137.06.

    • Observed m/z: 138.07.

References

  • Froestl, W., et al. (1995). "Phosphinic Acid Analogues of GABA. 1. New Potent and Selective GABA_B Agonists." Journal of Medicinal Chemistry, 38(17), 3297–3312.

  • Baylis, E. K., et al. (1984). "1-Aminoalkylphosphonous acids. Part 1. Isosteres of the protein amino acids." Journal of the Chemical Society, Perkin Transactions 1, 2845-2853.

  • Organic Syntheses. "Acrolein Diethyl Acetal Preparation." Org.[1][3][4][5] Synth. 1945, 25,[5][6] 1.

  • BenchChem. "3-Aminopropyl(methyl)phosphinic acid Structure and Properties."

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing P-C Bond Cleavage During Acidic Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the critical challenge of preventing phosphorus-carbon (P-C) bond cleavage during the acidic deprotection of protecting groups. Our focus is to provide not just methods, but the underlying chemical rationale to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Problem - The "Why" Behind P-C Bond Lability

This section addresses the fundamental mechanisms that make the P-C bond, particularly in certain molecular contexts, susceptible to cleavage under acidic conditions.

Frequently Asked Questions (FAQs) - Mechanism of Cleavage

Q1: The P-C bond is generally considered stable. Why does it become labile during acidic deprotection?

A1: While the P-C bond is indeed robust, its stability can be compromised under specific acidic conditions, especially in molecules like α-aminophosphonates.[1][2] The cleavage is not a simple hydrolysis but an acid-catalyzed process. The mechanism involves protonation, which makes the phosphorus atom highly electrophilic and susceptible to decomposition.[3] Theoretical studies suggest the process begins with protonation, followed by P-C bond cleavage.[1] For α-aminophosphonates, the presence of a nearby basic amine group can facilitate the protonation of the phosphoryl oxygen, further activating the phosphorus center toward cleavage.[3]

Q2: During the deprotection of a Boc-protected amine, I'm observing P-C bond cleavage. Is the acid directly attacking the P-C bond?

A2: Not directly. The primary issue during the deprotection of acid-labile groups like tert-butoxycarbonyl (Boc) with strong acids such as trifluoroacetic acid (TFA) is the generation of highly reactive carbocation intermediates.[4][5] When the Boc group is cleaved, it forms a stable tert-butyl cation.[4] This electrophilic carbocation can then attack nucleophilic sites on your molecule. While it more commonly alkylates residues like tryptophan or methionine, under certain conditions, it can promote degradation pathways that lead to P-C bond cleavage, especially if the local electronic environment makes the P-C bond susceptible. The more direct threat, however, is the harsh acidic environment required for deprotection, which can catalyze the cleavage mechanism described in Q1.

Section 2: Troubleshooting Guide for Unexpected P-C Cleavage

If you are observing P-C bond cleavage in your experiments, consult the following guide to diagnose and resolve the issue.

Observed Issue Potential Cause Recommended Solution & Rationale
Significant P-C bond cleavage detected by LC-MS or ³¹P NMR. 1. Harsh Deprotection Conditions: High concentration of TFA, prolonged reaction time, or elevated temperature.Optimize Conditions: Reduce the TFA concentration (e.g., from 95% to 50% in DCM), decrease the reaction time, and run the reaction at a lower temperature (e.g., 0 °C). Monitor the reaction closely by HPLC to find the minimum time required for complete deprotection.
2. Absence of Scavengers: Reactive carbocations (e.g., tert-butyl) generated from the protecting group are not being trapped.[5][6]Add a Scavenger Cocktail: The most critical step is to include scavengers. A standard, effective cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v) .[4][7] TIS is highly effective at reducing carbocations to inert alkanes.[4][8]
Low yield of the final product with multiple unidentified impurities. 1. Incorrect Scavenger Choice: The scavenger used is not effective for the specific protecting groups or sensitive residues in the molecule.Select Appropriate Scavengers: If your molecule also contains sensitive residues like Trp or Met, ensure your scavenger cocktail is appropriate. Thioanisole can help protect these residues.[4][9] For Arg(Pbf) removal, TIS is highly recommended.[9]
2. Substrate Instability: The specific structure of your α-aminophosphonate or related compound is inherently unstable to strong acid.Consider Milder Deprotection Methods: For extremely acid-sensitive substrates, TFA may be too harsh. Explore the use of 4M HCl in dioxane, which can sometimes be more effective for challenging deprotections.[5] Alternatively, a different protecting group strategy that avoids strong acids altogether may be necessary.
Incomplete deprotection of the primary protecting group (e.g., Boc). 1. Insufficient Acid Strength/Time: The conditions are too mild or the reaction time is too short, tempting the user to increase the harshness, which then causes P-C cleavage.[5]Optimize Incrementally: Instead of drastically increasing acid strength or time, first ensure your TFA is not wet, as water can reduce its effectiveness.[10] If conditions must be strengthened, do so in small increments while monitoring for both deprotection completion and side product formation. Always use scavengers.[10]
Section 3: Preventative Strategies - A Deeper Dive into Scavengers

Proactive prevention is the most effective strategy. This section details the role and selection of scavengers.

Mechanism of P-C Bond Cleavage

sub α-Aminophosphonate Substrate protonated Protonated Intermediate (on P=O) sub->protonated + H⁺ (Acid) cleaved Cleavage Products (Imine Cation + H-Phosphonate) protonated->cleaved P-C Bond Cleavage

Caption: Acid-catalyzed P-C bond cleavage pathway in α-aminophosphonates.[1][3]

Frequently Asked Questions (FAQs) - Scavengers and Conditions

Q1: What are scavengers, and how do they work in an acidic deprotection cocktail?

A1: Scavengers are nucleophilic reagents added to the cleavage cocktail to trap, or "scavenge," the highly reactive electrophilic species (primarily carbocations) that are generated from protecting groups and resin linkers during acidic deprotection.[5][6][7] By reacting with these carbocations at a much faster rate than the sensitive functional groups on your molecule, they prevent unwanted side reactions like alkylation and, by extension, can reduce degradation pathways that lead to P-C cleavage.[5]

Q2: Which scavengers should I use? How do I choose the right one?

A2: The choice of scavenger depends on the amino acid composition of your peptide or the functional groups on your molecule. For preventing issues related to carbocations that could exacerbate P-C lability, Triisopropylsilane (TIS) is a top choice.

Scavenger Typical % (v/v) Primary Function & Mechanism Citation
Triisopropylsilane (TIS) 2.5 - 5%An excellent reducing scavenger. It quenches carbocations (e.g., tert-butyl, trityl) via hydride transfer, converting them into inert alkanes (isobutane). Highly recommended for general use.[4][8][9]
Water (H₂O) 2.5 - 5%Acts as a proton source and can quench carbocations by forming the corresponding alcohol (e.g., tert-butanol). It is a component of many standard cocktails.[4][9]
1,2-Ethanedithiol (EDT) 2.5%A soft nucleophile, particularly effective at scavenging t-butyl cations and protecting tryptophan residues. Also helps reduce oxidation of Cys and Met.[4][9]
Thioanisole 2.5 - 5%Useful for protecting Trp and Met residues from alkylation. It also assists in the removal of the Pbf protecting group from Arginine.[4][9]

Q3: How does Triisopropylsilane (TIS) prevent side reactions so effectively?

A3: TIS is a silane that acts as a hydride donor. When a tert-butyl cation is generated from Boc deprotection, TIS transfers a hydride ion (H⁻) to the carbocation. This reaction is extremely efficient and irreversible, reducing the carbocation to isobutane, a stable and non-reactive gas. This permanently removes the electrophilic threat from the reaction mixture, making TIS a superior choice to scavengers that form reversible adducts.[8]

Section 4: Key Experimental Protocols

Adherence to a validated protocol is crucial for reproducibility and success.

Protocol 1: General Acidic Deprotection with a Scavenger Cocktail

This protocol describes a standard procedure for the deprotection of a Boc-protected compound containing a phosphonate moiety using a TFA/TIS/H₂O cocktail.

Materials:

  • Boc-protected phosphonate-containing substrate

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether (Et₂O)

  • Nitrogen or Argon gas

Workflow Diagram:

start Start: Boc-Protected Substrate dissolve Dissolve Substrate in DCM (under N₂) start->dissolve cocktail Prepare Cleavage Cocktail: TFA/H₂O/TIS (95:2.5:2.5) add_cocktail Add Cleavage Cocktail (at 0 °C) cocktail->add_cocktail dissolve->add_cocktail react Stir at RT (Monitor by HPLC/LC-MS) add_cocktail->react concentrate Concentrate in vacuo react->concentrate precipitate Precipitate with Cold Diethyl Ether concentrate->precipitate isolate Isolate Product (Centrifuge/Filter) precipitate->isolate end Dry and Purify Product isolate->end

Caption: Standard workflow for TFA-mediated deprotection using scavengers.

Procedure:

  • Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. For 10 mL of cocktail, carefully mix 9.5 mL of TFA, 0.25 mL of deionized water, and 0.25 mL of TIS. Prepare this solution fresh before use.

  • Reaction Setup: Dissolve the Boc-protected substrate in a minimal amount of anhydrous DCM in a round-bottom flask equipped with a stir bar. Purge the flask with nitrogen or argon and cool the mixture to 0 °C in an ice bath.

  • Deprotection: Slowly add the freshly prepared cleavage cocktail to the stirring solution of your substrate. A typical ratio is 10 mL of cocktail per 100 mg of substrate.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the deprotection every 30-60 minutes using a suitable analytical method (e.g., LC-MS or HPLC) to check for the disappearance of the starting material. Typical reaction times are 1-3 hours. Do not let the reaction run for an unnecessarily long time.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure (roto-evaporation).

  • Precipitation: Add a sufficient volume of cold diethyl ether to the concentrated residue to precipitate the deprotected product (often as a TFA salt).

  • Isolation: Collect the solid product by centrifugation or filtration. Wash the solid with additional cold diethyl ether to remove residual scavengers and cleaved protecting group byproducts.

  • Drying: Dry the final product under high vacuum. The crude product can then be purified by an appropriate method, such as preparative HPLC.

References
  • Justyna, K., Małolepsza, J., Kusy, D., Maniukiewicz, W., & Błażewska, K. M. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436–1446. [Link]

  • Gutierrez, A. J., Prisbe, E. J., & Rohloff, J. C. (2001). Dealkylation of Phosphonate Esters with Chlorotrimethylsilane. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 31(8), 1299-1305. [Link]

  • Pearson, D. A., Blanchette, M., McKee, M. L., & Eydelloth, A. M. (1992). Improved efficiency and selectivity in peptide synthesis: use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters, 33(33), 4789-4792. [Link]

  • Justyna, K., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. PMC. [Link]

  • Roy, D., & Sastry, G. N. (2008). Theoretical studies on the mechanism of C-P bond cleavage of a model alpha-aminophosphonate in acidic condition. The Journal of Physical Chemistry A, 112(15), 3468–3475. [Link]

  • Bodnar, J., et al. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5947. [Link]

  • Bodnar, J., et al. (2020). Synthetic methods of phosphonopeptides. Encyclopedia MDPI. [Link]

  • Gancarz, R., & Kiersnowska, A. D. (2017). Associative vs. dissociative mechanism of P-C bond breaking in α-aminophosphonates leading to phosphoric acid [P(V)] derivative. Arkivoc, 2017(2), 285-302. [Link]

  • CEM Corporation. (2017). Peptide Cleavage and Protected Cleavage Procedures. Application Note. [Link]

  • Grembecka, J. (2011). Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs. Methods in Molecular Biology, 788, 147-164. [Link]

  • Drabik, P., et al. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. RSC Advances, 10(45), 26981-27011. [Link]

  • U.S. Patent No. 6,465,649 B1. (2002). Methods for the dealkylation of phosphonate esters.
  • da Silva, E. F., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. [Link]

  • Drabik, P., et al. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. RSC Publishing. [Link]

  • Pearson, D. A., et al. (1992). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Semantic Scholar. [Link]

  • Isbrandt, T., et al. (2022). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Sustainability, 1(1), 1-8. [Link]

  • Mehellou, Y., & De Clercq, E. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9032-9057. [Link]

  • Leavey, P. J., & He, W. (2015). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 7(12), 1603–1619. [Link]

  • Wang, W. (2018). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF. [Link]

  • Wikipedia. (n.d.). Phosphonate. [Link]

  • Parmar, R., et al. (2019). S-Acyl-2-Thioethyl: A Convenient Base-Labile Protecting Group for the Synthesis of siRNAs Containing 5′-Vinylphosphonate. Molecules, 24(2), 232. [Link]

  • Reddit. (2024). Finding an appropriate protective group for Phosphonate ester that withstands HF treatment? r/Chempros. [Link]

  • McClelland, R. A. (1976). Position of bond cleavage in the acid-catalysed hydrolysis of methyl methylarylphosphinates. Journal of the Chemical Society, Chemical Communications, (6), 226-227. [Link]

  • Gancarz, R., & Kiersnowska, A. D. (2017). Associative vs. Dissociative mechanism of P-C bond breaking in α-aminophosphonates leading to phosphoric acid [P(V)] derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Table 1: Deprotection of phosphonates 1b–7b obtained with the following... [Link]

  • U.S. Patent No. 5,359,115 A. (1994). Methods for the synthesis of phosphonate esters.
  • Olsen, D. B., et al. (1995). Insights into the Mechanism of Catalysis by the PC Bond-Cleaving Enzyme Phosphonoacetaldehyde Hydrolase Derived. Journal of the American Chemical Society, 117(45), 11341-11348. [Link]

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Technical Support Center: Purification of Water-Soluble Phosphinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome, researchers. The unique chemical nature of water-soluble phosphinic acid derivatives—characterized by high polarity, hygroscopicity, and the ability to form strong hydrogen bonds—presents a distinct set of purification challenges.[1] These molecules often resist standard purification protocols, leading to frustrating outcomes like persistent oils, salt contamination, and low recovery.

This guide is structured to function as a direct line to a specialist. It moves beyond simple step-by-step instructions to explain the underlying principles of each technique, empowering you to make informed decisions and troubleshoot effectively when experiments do not go as planned. We will explore the "why" behind every "how," ensuring each protocol is a self-validating system grounded in solid chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions we receive regarding the purification of these challenging compounds.

Q1: Why are my water-soluble phosphinic acid derivatives so difficult to purify, often resulting in sticky oils or glasses?

A: The difficulty stems from three core physicochemical properties:

  • High Polarity: The phosphinic acid group (-P(O)(OH)H) is extremely polar and capable of strong hydrogen bonding with water and other polar solvents. This makes them highly water-soluble but poorly soluble in typical organic solvents used for precipitation or normal-phase chromatography.[2]

  • Hygroscopicity: These compounds readily absorb moisture from the atmosphere, preventing the formation of a dry, crystalline solid and instead yielding viscous, sticky materials.[3]

  • Zwitterionic Potential: In the presence of basic functional groups (e.g., aminophosphinic acids), they can exist as zwitterions, further increasing their polarity and affinity for aqueous environments.

These factors make it difficult to induce crystallization and cause issues with standard chromatographic techniques that rely on differential partitioning between polar and non-polar phases.[1]

Q2: What are the most common impurities I should anticipate in my crude product?

A: Beyond unreacted starting materials, the primary impurities are typically:

  • Inorganic Salts: Reagents used for pH adjustment (e.g., NaOH, HCl) or as byproducts of hydrolysis (e.g., NaCl, KBr) are the most common contaminants. Their high water solubility makes them difficult to separate from the highly water-soluble product.[4]

  • Phosphoric Acid: Side reactions, such as P-C bond cleavage under harsh acidic hydrolysis conditions, can generate phosphoric acid, which is notoriously difficult to remove from the desired phosphonic or phosphinic acid product.[1]

  • Synthesis Byproducts: Depending on the synthetic route, you may have side products from incomplete reactions or competing pathways, which can have similar polarities to your target compound.[5][6]

Q3: How can I reliably assess the purity of my final product?

A: A multi-technique approach is essential for confident purity assessment.

  • Nuclear Magnetic Resonance (NMR): ³¹P NMR is invaluable for identifying all phosphorus-containing species and their relative ratios. ¹H and ¹³C NMR are crucial for confirming the structure of the organic moiety and detecting non-phosphorus impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique for detecting trace impurities.[7] Due to the high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS is often the most effective method for both separation and identification.[8]

  • High-Performance Liquid Chromatography (HPLC): Using techniques like HILIC, ion-exchange, or mixed-mode chromatography with detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) can provide quantitative purity information when a chromophore is absent.[9]

Part 2: Purification Method Selection Guide

Choosing the right purification strategy from the outset is critical. The following decision workflow, represented as a diagram, will guide you toward the most promising technique based on your crude product's characteristics and the suspected impurities.

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization / Precipitation is_solid->recrystallize Yes is_oil Product is an oil OR Recrystallization Failed is_solid->is_oil No purity_check1 Purity Acceptable? recrystallize->purity_check1 finish Product Purified purity_check1->finish Yes purity_check1->is_oil No impurities Primary Impurity Type? is_oil->impurities salts Inorganic Salts impurities->salts Salts organics Polar Organic Byproducts impurities->organics Organics salt_formation Crystallize as Ammonium Salt (e.g., dicyclohexylammonium) salts->salt_formation ion_exchange Ion-Exchange Chromatography (IEX) salts->ion_exchange hilic HILIC Chromatography organics->hilic rpc_ion_suppression Reverse-Phase Chromatography (with Ion Suppression) organics->rpc_ion_suppression purity_check2 Assess Purity (NMR, LC-MS) salt_formation->purity_check2 ion_exchange->purity_check2 hilic->purity_check2 rpc_ion_suppression->purity_check2 purity_check2->finish

Caption: Decision workflow for selecting a purification method.

Part 3: Troubleshooting Common Purification Issues

This section provides direct answers to specific experimental problems.

Scenario 1: "My product is a persistent, sticky oil after solvent removal."

Q: I've tried high vacuum for hours, but my phosphinic acid remains a viscous goo. How can I solidify it?

A: This is a classic issue caused by hygroscopicity and the presence of residual solvents or impurities that inhibit crystallization.[3]

  • Expert Insight: Instead of trying to solidify the acid directly, convert it into a salt. Many phosphinic acids that are oils in their free acid form will readily crystallize as ammonium salts. Dicyclohexylammonium or adamantanammonium salts are often crystalline, filterable solids that are less hygroscopic.[3][5] After purification by recrystallization, the free acid can be regenerated by an acid wash or by passing the salt solution through a cation-exchange resin.[10]

  • Alternative Strategy: Lyophilization. Freeze-drying from a tertiary butanol (t-BuOH)/water mixture can often produce a fluffy, manageable powder where evaporation from water alone yields a sticky film.[3] Note that this removes solvent but does not separate impurities.

Scenario 2: "My NMR spectrum shows my product is clean, but my yield is over 100%, and it's contaminated with inorganic salts."

Q: How can I remove salts like NaCl or KCl from my highly water-soluble phosphinic acid?

A: Standard precipitation or extraction methods are ineffective here because both the product and the salt are highly soluble in water and insoluble in non-polar organic solvents.

  • Primary Recommendation: Ion-Exchange Chromatography (IEX). This is the most robust method for this problem.[11][12]

    • To remove cations (Na⁺, K⁺): Use a strong cation-exchange resin (e.g., Dowex 50) in its acidic (H⁺) form. Dissolve your sample in minimal water, load it onto the column, and elute with deionized water. The resin will retain the Na⁺/K⁺ ions and release H⁺, eluting your product as the free acid.[10]

    • To remove anions (Cl⁻, Br⁻): Use a strong anion-exchange resin. The negatively charged phosphinate will bind to the resin.[3] You can then wash the column with deionized water to remove the neutral or positively charged salts before eluting your product with a gradient of a volatile salt like ammonium formate or by changing the pH.[3]

  • Alternative for Larger Molecules: Dialysis. If your phosphinic acid derivative has a sufficiently high molecular weight, dialysis using tubing with an appropriate molecular weight cut-off (MWCO) can effectively remove small inorganic ions.[4]

Scenario 3: "My compound either doesn't retain or gives very poor peak shape on my C18 reverse-phase column."

Q: My phosphinic acid derivative is too polar for standard reverse-phase HPLC. What are my chromatographic options?

A: This is expected behavior. The high polarity of your compound prevents the hydrophobic interactions necessary for retention on a non-polar stationary phase like C18.[1][13]

  • Expert Recommendation: Switch to HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for highly polar analytes.[14] It uses a polar stationary phase (e.g., bare silica, diol, or amide-based) and a high-organic mobile phase (typically >80% acetonitrile) with a water gradient for elution.[2][15] This provides excellent retention and separation for phosphinic acids and is highly compatible with MS detection.[8]

  • Modify Your Reverse-Phase Method:

    • Ion Suppression: Add a strong acid like 0.1% trifluoroacetic acid (TFA) to your mobile phase.[16] This protonates the phosphinic acid group, reducing its ionic character and potentially increasing retention on the C18 phase.

    • Use a Polar-Embedded or AQ-type Column: These are modified reverse-phase columns designed to be stable in highly aqueous mobile phases and provide better retention for polar molecules.

    • Consider Mixed-Mode Chromatography: Columns that combine reverse-phase and ion-exchange characteristics can offer superior retention and selectivity for polar, ionizable compounds like phosphinic acids.[17]

Data Summary: Comparison of Chromatographic Techniques
TechniqueStationary PhaseMobile Phase PrincipleSeparation MechanismBest Suited For
Reverse-Phase (RPC) Non-polar (e.g., C18)Polar (Water/Acetonitrile)Hydrophobic InteractionsLess polar derivatives; use with ion suppression for polar acids.[13][18]
Ion-Exchange (IEX) Charged (Anionic/Cationic)Aqueous buffer with salt gradientElectrostatic InteractionsRemoving inorganic salts; purifying charged molecules.[11]
HILIC Polar (e.g., Silica, Amide)Apolar (High % Acetonitrile)Aqueous Layer PartitioningHighly polar, water-soluble phosphinic acids.[2][14]

Part 4: Key Experimental Protocols

These protocols provide a starting point for common purification procedures. Always adapt them based on the specific properties of your compound.

Protocol 1: Purification via Dicyclohexylammonium (DCHA) Salt Formation

This protocol is ideal for converting a phosphinic acid that is an oil into a crystalline, handleable solid.[3][10]

  • Dissolution: Dissolve the crude phosphinic acid (1.0 eq) in a suitable solvent where the DCHA salt will be less soluble, such as acetone, acetonitrile, or ethanol.[10]

  • Salt Formation: Slowly add a solution of dicyclohexylamine (1.0-1.1 eq) in the same solvent to the stirred phosphinic acid solution at room temperature.

  • Precipitation: The DCHA salt will often precipitate immediately or upon cooling. Continue stirring the mixture for 30-60 minutes to ensure complete precipitation. If no solid forms, cooling the solution in an ice bath or storing it in a refrigerator may induce crystallization.[10]

  • Isolation: Collect the crystalline salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent used for precipitation to remove soluble impurities.

  • Drying: Dry the purified salt under high vacuum. The product can be stored as the stable DCHA salt.

  • (Optional) Regeneration of Free Acid: To recover the free acid, dissolve the purified DCHA salt in water and pass the solution through a column packed with a strong cation-exchange resin (H⁺ form). Collect the acidic eluent and remove the water by lyophilization to obtain the purified free phosphinic acid.

Protocol 2: Desalting using Strong Cation-Exchange (SCX) Chromatography

This protocol is designed to remove cationic salt impurities like Na⁺ or K⁺.

  • Resin Preparation: Prepare a column with a strong cation-exchange resin (e.g., Dowex® 50WX8). Wash the resin thoroughly with deionized water until the eluent is neutral.

  • Sample Preparation: Dissolve the salt-contaminated phosphinic acid in a minimal amount of deionized water.

  • Loading: Carefully load the sample solution onto the top of the resin bed.

  • Elution: Elute the column with deionized water. The phosphinic acid, being anionic or neutral, will pass through the column, while the Na⁺/K⁺ cations will be retained by the resin, displacing H⁺ ions.

  • Fraction Collection: Collect the fractions eluting from the column. Monitor the fractions for the presence of your product (e.g., by TLC, or checking the pH of the eluent, which should be acidic).

  • Product Recovery: Combine the pure, product-containing fractions and remove the water via lyophilization or rotary evaporation (if the compound is not heat-sensitive) to yield the salt-free phosphinic acid.

References

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  • KYsearo (2025). How to remove salt from water: A Complete Guide. KYsearo. [Link]

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Technical Support Center: Troubleshooting Low Yields in Phosphinic Aldehyde Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phosphinic aldehyde reductive amination. This guide is designed for researchers, scientists, and drug development professionals who are working to synthesize phosphinic peptide analogues, a critical class of transition-state analogue inhibitors for metalloproteases.[1][2][3] Low yields in this multi-step reaction can be a significant bottleneck. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common experimental challenges.

Core Principles: The "Why" Behind the Reaction

Reductive amination is a cornerstone method for C-N bond formation, converting a carbonyl group into an amine via an imine or iminium ion intermediate.[4] In the context of phosphinic peptides, this reaction is crucial for introducing diversity and building the peptide backbone. The process occurs in two primary stages:

  • Imine/Iminium Ion Formation: The amine nucleophile attacks the electrophilic carbonyl carbon of the phosphinic aldehyde to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an imine (from primary amines) or an iminium ion (from secondary amines).[5] This step is reversible, and its equilibrium often dictates the overall success of the reaction.[4]

  • Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[6] The key to a high-yield reaction is using a reductant that acts on the iminium ion much faster than on the starting aldehyde.[7]

Reductive Amination Mechanism cluster_0 Stage 1: Imine/Iminium Formation (Reversible) cluster_1 Stage 2: Reduction (Irreversible) Start Phosphinic Aldehyde + Amine (R'-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine - H2O (Dehydration) Imine->Hemiaminal + H2O Iminium Iminium Ion (Protonated Imine) Imine->Iminium + H+ (Acid Catalyst) Iminium->Imine - H+ Product Final Phosphinic Amine Iminium->Product Hydride Attack Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Iminium Troubleshooting Workflow cluster_Results Diagnosis cluster_Solutions Corrective Actions Start Low Yield Observed Check_SM Analyze Starting Materials (SMs) (NMR, Purity) Start->Check_SM Check_Conditions Review Reaction Conditions (Solvent, Temp, Catalyst) Start->Check_Conditions Analyze_Crude Analyze Crude Reaction Mixture (LCMS, NMR) Start->Analyze_Crude SM_Degraded SMs Degraded or Impure (e.g., Aldehyde Oxidized) Check_SM->SM_Degraded Purity Issue No_Reaction Mostly Unreacted SMs Check_Conditions->No_Reaction Sub-optimal Setup Alcohol_Product Aldehyde Reduced to Alcohol Analyze_Crude->Alcohol_Product Main Peak is R-CH2OH Overalkylation Double-Alkylation Product Seen Analyze_Crude->Overalkylation Main Peak is Tertiary Amine Other_Byproducts Other Side Products (e.g., M+42) Analyze_Crude->Other_Byproducts Unexpected Mass Sol_Purify Re-purify Aldehyde Use Fresh Reagents SM_Degraded->Sol_Purify Sol_Optimize Add Acid Catalyst (AcOH) Ensure Anhydrous Conditions No_Reaction->Sol_Optimize Sol_Reducer Switch to Selective Reductant (e.g., NaBH(OAc)3) Alcohol_Product->Sol_Reducer Sol_Stoich Adjust Stoichiometry (Excess Amine) or Two-Step Rxn Overalkylation->Sol_Stoich Sol_Catalyst Change Acid Catalyst (Avoid AcOH if needed) Other_Byproducts->Sol_Catalyst

Caption: A logical workflow for troubleshooting low-yield reactions.

Key Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using NaBH(OAc)₃

This protocol is suitable for most standard phosphinic aldehydes and primary or secondary amines.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phosphinic aldehyde (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvation: Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • Catalysis (Optional but Recommended): Add glacial acetic acid (0.1-1.0 equiv.). For reactions prone to stalling, a full equivalent can be beneficial; for standard reactions, a catalytic amount may suffice.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 equiv.) portion-wise over 5-10 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LCMS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Two-Step Procedure for Sensitive Substrates or to Prevent Over-Alkylation

This method provides maximum control and is ideal for problematic reactions.

Step A: Imine Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the phosphinic aldehyde (1.0 equiv.) and the primary amine (1.0-1.1 equiv.) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected (or the reaction stalls), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude imine can often be used directly in the next step or purified if necessary.

Step B: Reduction

  • Dissolve the crude imine from Step A in anhydrous methanol (MeOH) or ethanol (EtOH).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Perform an aqueous workup and purification as described in Protocol 1.

References
  • Drag, M., & Salvesen, G. S. (2010). Synthesis and Modifications of Phosphinic Dipeptide Analogues. Molecules, 17(12), 13538-13560.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Kafarski, P., & Lejczak, B. (2001). Synthesis of phosphinic aminoacid analogues. Current Organic Chemistry, 5(5), 459-482.
  • Reddy, K. L., & Sharpless, K. B. (2001). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Organic Letters, 3(11), 1745-1748.
  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions.
  • Grembecka, J. (2015). Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions. Molecules, 20(7), 12566-12584.
  • Pletz, J., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis, 48(08), 1301-1317.
  • Kliuev, F., et al. (2022). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. The Journal of Organic Chemistry, 87(15), 9849-9862.
  • Chemistry Steps. (2024). Reductive Amination.
  • Lee, J. H., & Finzel, B. C. (2003). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products.
  • Majer, P., et al. (2014). Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases. Journal of Medicinal Chemistry, 57(18), 7579-7589.
  • Ordys, M., & Kafarski, P. (2012). Synthesis and Modifications of Phosphinic Dipeptide Analogues. Molecules, 17(12), 13538-13560.
  • Xu, B., & Sibi, M. P. (2004). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Organic & Biomolecular Chemistry, 2(24), 3535-3542.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Urbanovský, P., Kotek, J., Císařová, I., & Hermann, P. (2020). Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. RSC Advances, 10(36), 21356-21371.
  • Wikipedia. (n.d.). Reductive amination.
  • Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS.
  • BenchChem. (2025). Troubleshooting low yield in N3-peptide synthesis.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
  • Bényei, A. C., & Keglevich, G. (2023).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • Lewis, A. P. (2001). CRITICAL EVALUATION OF STABILITY CONSTANTS OF PHOSPHONIC ACIDS. Pure and Applied Chemistry, 73(10), 1625-1677.
  • Savignac, P., & Valette, G. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2229-2249.
  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product..
  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines.
  • Kuznetsov, A., et al. (2022). Effect of Phosphorus Precursor, Reduction Temperature, and Support on the Catalytic Properties of Nickel Phosphide Catalysts in Continuous-Flow Reductive Amination of Ethyl Levulinate.
  • Kempen, T. G., & van der Poel, W. P. A. (2012). PNN′ & P2NN′ ligands via reductive amination with phosphine aldehydes: synthesis and base-metal coordination chemistry. Dalton Transactions, 41(42), 13038-13047.
  • de Vries, J. G., & de Vries, A. H. M. (2003). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. European Journal of Organic Chemistry, 2003(5), 799-811.
  • Chen, C. Y., & Chen, Y. C. (2014). Reductive Amination of Aldehyde 2,4-Dinitorophenylhydrazones Using 2-Picoline Borane and High-Performance Liquid Chromatographic Analysis. Journal of the Chinese Chemical Society, 61(7), 785-791.
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.

Sources

Technical Support Center: Hygroscopic Phosphinic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Ph.D., Organophosphorus Chemistry) Ticket ID: H-P-HANDLING-001

Introduction

Welcome to the technical support portal for Phosphinic Acid (H-Phosphinate) Intermediates .

If you are working with compounds containing the –P(O)(OH)H or –P(O)(OH)R moiety, you have likely encountered their notorious physical behavior: they are hygroscopic, often deliquescent (turning from solid to oil by absorbing atmospheric water), and difficult to crystallize.

This guide moves beyond standard textbook advice. It addresses the causality of failure—why your reaction stalled, why your NMR looks wrong, and how to handle these "sticky" intermediates with the rigor required for drug development.

Module 1: Physical Handling & Storage

"My solid sample turned into a gum on the balance."

The Mechanism of Failure

Phosphinic acids are aggressive hydrogen-bond donors and acceptors. When exposed to air, they do not just adsorb surface water; they form a hydrate layer that solvates the crystal lattice, causing deliquescence . This water is not inert—it acts as a competitive nucleophile in coupling reactions and alters the stoichiometry of your reagents.

Troubleshooting Protocol: The "Zero-Exposure" Weighing Technique

Do not use open weigh boats. Follow this closed-loop protocol to ensure stoichiometric accuracy.

  • Equilibrate: Bring the stored container to room temperature before opening to prevent condensation.

  • Difference Weighing:

    • Tare a dry Schlenk flask or septum-capped vial with an inert gas flush.

    • Weigh the source container (gross mass).

    • Quickly transfer the approximate amount of phosphinic acid to your flask.

    • Immediately close both vessels.

    • Weigh the source container again. The difference is your exact mass.

  • Solvent Correction: If the material is an oil/gum, dissolve it in a known volume of dry solvent (e.g., anhydrous MeOH or DCM) to create a stock solution. Aliquot by volume, then evaporate if necessary.

Storage Best Practices
Storage MethodSuitabilityNotes
Desiccator (P₂O₅) High The gold standard. P₂O₅ is the only desiccant aggressive enough to compete with phosphinic acids.
Freezer (-20°C) Medium Good for chemical stability, but high risk of condensation upon opening. Must warm to RT first.
Standard Vial Low Parafilm is permeable to water vapor over weeks. Use Teflon-lined caps + electrical tape.

Module 2: Reaction Setup (Silylation)

"My peptide coupling/Michael addition failed or stalled."

The Expert Insight

The P-OH group is acidic (pKa ~1.5–2.5). In coupling reactions (e.g., with carbodiimides or acrylates), this acidity protonates intermediates or deactivates catalysts. Furthermore, the P-OH bond is strong. You must mask the P-OH group to solubilize the molecule and activate the phosphorus center.

The Solution: In-Situ Silylation

We utilize BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS (Hexamethyldisilazane) to transiently protect the acid as a silyl ester.

Step-by-Step Silylation Protocol:

  • Suspension: Suspend the hygroscopic phosphinic acid in dry DCM or Acetonitrile (MeCN).

  • Addition: Add 2.0–3.0 equivalents of BSA or HMDS under Argon.

  • The Indicator: The mixture will initially be cloudy. Stir at RT or reflux (for HMDS) until the solution becomes crystal clear .

    • Why? Clarity indicates the formation of the lipophilic silyl phosphinate (P-O-TMS), which is soluble in organic media.

  • Reaction: Add your electrophile (e.g., acrylate, aldehyde) or coupling partner immediately to this clear solution.

SilylationWorkflow Start Hygroscopic Phosphinic Acid (Insoluble/Wet) Silylation Add BSA/HMDS (2-3 equiv) Solvent: DCM/MeCN Start->Silylation Check Visual Check: Is Solution Clear? Silylation->Check Proceed Proceed with Coupling Reaction Check->Proceed Yes (P-O-TMS formed) Trouble Add Heat or More Silylating Agent Check->Trouble No (Cloudy) Trouble->Check

Figure 1: Decision logic for in-situ silylation. A clear solution is the critical "Go" signal.

Module 3: Isolation & Purification

"I cannot get a solid; it's an oil that traps solvent."

The Azeotropic Fix

Heating a phosphinic acid under vacuum often fails to remove the last 2-5% of water because the water is hydrogen-bonded, not just physically trapped.

Protocol:

  • Dissolve the "wet" oil in Toluene or Acetonitrile .

  • Rotary evaporate. The solvent forms a low-boiling azeotrope with water, carrying it off.

  • Repeat 3x.

  • Final Step: Dissolve in minimal DCM, filter through a 0.45 µm PTFE syringe filter (to remove physical dust/salts), and evaporate.

Lyophilization (Freeze-Drying)

For amino-phosphinic acids (peptide mimetics), crystallization is often impossible due to zwitterionic character.

  • Method: Dissolve in water (or tBuOH/H2O 1:1). Freeze. Lyophilize for 24-48 hours.

  • Result: A fluffy, electrostatic powder. Handle immediately in a glovebox or desiccator.

Purification Decision Tree

PurificationTree Input Crude Reaction Mixture Solubility Is it Water Soluble (Amino-Phosphinate)? Input->Solubility IonExchange Ion Exchange (Dowex H+ form) Solubility->IonExchange Yes Extract Acid/Base Extraction (NaHCO3 wash) Solubility->Extract No (Lipophilic) Lyophilize Lyophilization (Freeze Drying) IonExchange->Lyophilize Crystallize Crystallization (EtOAc/Hexane or Et2O) Extract->Crystallize Chrom Reverse Phase (C18) Avoid Silica! Crystallize->Chrom If fails

Figure 2: Purification strategy based on solubility. Note the warning against Silica Gel.

Module 4: Stability & Characterization

"My 31P NMR peaks are drifting or broad."

The pH Dependency

Phosphinic acids are sensitive to pH changes in the NMR tube.

  • Issue: A shift of 0.5 ppm in ³¹P NMR often indicates a change in protonation state, not a new product. Broad peaks suggest proton exchange.

  • Fix: Add a drop of D₂O to your CDCl₃ sample. This forces all exchangeable protons to Deuterium, sharpening the peak and standardizing the shift.

Oxidation Sensitivity (The P-H Bond)

If you are working with H-Phosphinates (R-P(O)(OH)H), the P-H bond is a reducing agent.[1][2]

  • Risk: It can oxidize to Phosphonic acid (R-P(O)(OH)₂) upon prolonged exposure to air or in the presence of metal catalysts (Pd, Pt).

  • Detection: Look for a new singlet in ³¹P NMR (usually downfield) and the disappearance of the large P-H coupling constant (¹J_PH ~500-600 Hz).

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel chromatography? A: Avoid it if possible. Phosphinic acids interact strongly with the silanols on silica, leading to severe streaking and mass loss. If necessary, deactivate the silica with 1-2% Acetic Acid or use Reverse Phase (C18) silica, which is much more forgiving.

Q: Why does my reaction smoke when I add the silylating agent? A: This is normal. Silylation with reagents like Chlorotrimethylsilane (TMSCl) releases HCl gas. If using HMDS, it releases Ammonia. Ensure proper venting.

Q: How do I remove the silyl group after the reaction? A: Silyl phosphinates are extremely hydrolytically unstable. A simple workup with Methanol or aqueous acid (1M HCl) for 15 minutes will quantitatively remove the silyl group and regenerate the phosphinic acid.

References

  • Silylation in Synthesis: Greenberg, S., & Taylor, S. D. (2022). Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions. Molecules. Link

  • Oxidation Sensitivity: Keglevich, G. (2017). A novel approach to phosphonic acids from hypophosphorous acid. Current Organic Chemistry. Link (Contextualized via search results on P-H bond activation).

  • Peptide Purification: Bachem Technical Guides. Peptide Purification Process & Methods: Scalability and Lyophilization. Link

  • Azeotropic Drying: Horsley, L. H. (1952).[3] Azeotropic Data. American Chemical Society. (Referenced in patent literature for phosphoric/phosphinic acid purification).[4] Link

  • General Handling: Bhattacharya, A. K., & Thyagarajan, G. (1981). Michaelis–Arbuzov rearrangement. Chemical Reviews. (Foundational text on P(III)/P(V) equilibrium and handling).

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Phosphinate Acetals

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Scientists[1]

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of phosphinate acetals (e.g.,


-dialkoxy phosphinates). These compounds are increasingly relevant in drug discovery as bioisosteres for carboxylates and phosphate esters, offering improved metabolic stability and membrane permeability.

Unlike standard phosphonates or carboxylic acetals, phosphinate acetals exhibit a hybrid fragmentation behavior driven by the electron-withdrawing phosphoryl group and the electron-donating acetal oxygens. This guide compares these patterns to established alternatives, providing actionable data for structural elucidation.

Structural Context & Mechanistic Basis[2][3]

To understand the fragmentation, we must first define the chemical environment. A typical phosphinate acetal features a phosphorus atom bonded to:

  • A Phosphinyl Oxygen (

    
    ).
    
  • An Alkoxy Group (Ester linkage, e.g.,

    
    ).
    
  • An Acetal Carbon (

    
    -carbon bearing two alkoxy groups, 
    
    
    
    ).
  • A Carbon Substituent (making it a phosphinate rather than a phosphonate).

The "Push-Pull" Fragmentation Effect

The fragmentation is governed by a "push-pull" electronic conflict:

  • The Pull: The phosphoryl group (

    
    ) is strongly electron-withdrawing, destabilizing adjacent carbocations.
    
  • The Push: The acetal oxygens are electron-donating, stabilizing

    
    -carbocations (oxocarbenium ions).
    

This competition creates a unique spectral fingerprint distinct from simple phosphonates.

Fragmentation Pathways: A Deep Dive

Pathway A: The McLafferty Rearrangement (P-Ester Driven)

If the phosphinate ester chain contains a


-hydrogen (e.g., an ethyl or isopropyl group), the McLafferty Rearrangement  is the dominant pathway under Electron Ionization (EI).
  • Mechanism: The phosphoryl oxygen abstracts a

    
    -hydrogen from the ester alkyl group.
    
  • Outcome: Cleavage of the

    
     bond, releasing a neutral alkene and leaving a P-OH acid species.
    
  • Diagnostic Ion:

    
    . For an ethyl ester, this appears as 
    
    
    
    .
Pathway B: -Cleavage (Acetal Driven)

The acetal moiety undergoes classic


-cleavage, but it is modulated by the phosphorus.
  • Mechanism: Homolytic cleavage of the

    
     bond in the acetal group.
    
  • Outcome: Loss of an alkoxy radical (

    
    ) to form a resonance-stabilized phosphoryl-oxocarbenium ion .
    
  • Diagnostic Ion:

    
    .
    
Pathway C: The "Phosphorus Cut" (C-P Bond Cleavage)

Unlike carboxylic acetals, the


 bond is relatively robust. However, under high-energy Collision-Induced Dissociation (CID), the 

bond can break, especially if the acetal carbon forms a stable cation.
  • Diagnostic Ion: Formation of characteristic phosphorus ions at

    
     47 (
    
    
    
    ), 63 (
    
    
    ), or 79 (
    
    
    ) depending on the specific substituents.

Comparative Analysis: Phosphinates vs. Alternatives[1]

The following table contrasts the MS performance and spectral signatures of Phosphinate Acetals against their primary structural analogs.

Table 1: Comparative Fragmentation Signatures
FeaturePhosphinate Acetals Phosphonates Carboxyl Acetals
Core Structure



Dominant EI Ion

(Hybrid Pattern)

(Double McLafferty often seen)

(Acetal

-cleavage dominates)
McLafferty? Yes (Single rearrangement common)Yes (Sequential rearrangements possible)Yes (If

-H present on ketone/ester side)
C-P/C-C Stability High (C-P bond survives low energy)High (C-P bond is very stable)Low (C-C bond cleaves easily)
Diagnostic Low Mass

47, 63, 65 (

species)

79, 63 (

)

45, 59 (Alkoxy fragments)
ESI behavior (+) Forms

and

Forms

and stable dimers
Forms

, prone to hydrolysis

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for interpreting the mass spectrum of a generic Ethyl Phosphinate Acetal.

PhosphinateFragmentation M Molecular Ion (M+•) Ethyl Phosphinate Acetal McL_TS McLafferty Transition State (6-membered ring) M->McL_TS Gamma-H Transfer Alpha_Cleave Acetal Alpha-Cleavage M->Alpha_Cleave Direct Ionization Ion_Acid Phosphinic Acid Radical Cation [M - 28]+• (Loss of Ethene) McL_TS->Ion_Acid - C2H4 (Ethene) CP_Cleave High Energy C-P Cleavage Ion_Acid->CP_Cleave CID / High Energy Oxocarbenium Phosphoryl-Oxocarbenium Ion [M - OEt]+ (Stable Cation) Alpha_Cleave->Oxocarbenium - OEt Radical Oxocarbenium->CP_Cleave CID / High Energy P_Ions Phosphorus Core Ions m/z 47 (PO+), 63 (PO2+) CP_Cleave->P_Ions Skeletal Breakdown

Caption: Fragmentation logic flow for Ethyl Phosphinate Acetals, highlighting the competition between McLafferty rearrangement and Acetal


-cleavage.

Experimental Protocol: Validated Analysis Workflow

To obtain reproducible data for phosphinate acetals, follow this self-validating protocol. This method minimizes thermal degradation, a common issue with acetals.

Methodology: Direct Infusion ESI-MS/MS

1. Sample Preparation:

  • Solvent: Acetonitrile:Water (50:50) with 0.1% Formic Acid. Avoid alcohols (MeOH/EtOH) to prevent transacetalization during storage.

  • Concentration: 1-10 µM. High concentrations promote dimerization (

    
    ), complicating interpretation.
    

2. Ionization Parameters (Source-Specific):

  • Mode: Positive ESI (

    
     is more informative than negative mode for acetals).
    
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: Low (15-20V) . Critical: High cone voltage causes in-source fragmentation, stripping the acetal group before mass selection.

3. Fragmentation (CID) Optimization:

  • Step 1 (Validation): Isolate the parent ion (

    
    ).
    
  • Step 2 (Energy Ramp): Apply collision energy (CE) from 5 eV to 50 eV.

  • Step 3 (Observation):

    • Low CE (10-20 eV): Look for neutral loss of alcohol (

      
      ) from the acetal.
      
    • Med CE (25-35 eV): Look for the McLafferty product (if alkyl ester present) and P-C bond scission.

    • High CE (>40 eV): Confirm identity via

      
       63 (
      
      
      
      ) or
      
      
      79 (
      
      
      ).
Data Interpretation Checklist
  • Check M+1: Is the isotope pattern consistent with the number of carbons?

  • Identify Base Peak:

    • If Base Peak =

      
      , the acetal character dominates.
      
    • If Base Peak =

      
      , the phosphinate ester character dominates.
      
  • Verify Phosphorus: Look for the "phosphorus defect" (mass slightly lower than nominal due to P = 30.97 Da).

References

  • National Institutes of Health (NIH). (2013). Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (McLafferty Rearrangement). Retrieved from [Link]

  • MDPI. (2025). A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates. Retrieved from [Link]

  • University of Victoria. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Retrieved from [Link]

A Senior Application Scientist's Guide to HPLC Separation of Polar Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the analysis of polar organophosphorus compounds (OPCs) presents a significant chromatographic challenge. Their high polarity leads to poor retention on conventional reversed-phase columns, making robust and reproducible separation difficult. This guide provides an in-depth comparison of the three primary HPLC techniques used to overcome this challenge: Hydrophilic Interaction Chromatography (HILIC), Reversed-Phase HPLC with Ion-Pairing Agents, and Mixed-Mode Chromatography. We will delve into the mechanisms, provide field-proven insights and detailed experimental protocols, and offer a comparative analysis to guide your method development.

The Challenge of Polar Organophosphorus Compounds

Polar OPCs, which include a wide range of pesticides, nerve agent metabolites, and pharmaceuticals, are characterized by their high water solubility and low hydrophobicity.[1] This inherent polarity is the primary reason for their limited interaction with the nonpolar stationary phases used in traditional reversed-phase HPLC, often resulting in elution at or near the void volume.[1] To achieve meaningful separation and accurate quantification, specialized chromatographic strategies are essential.

Hydrophilic Interaction Chromatography (HILIC)

HILIC has emerged as a powerful technique for the retention and separation of highly polar compounds.[2] It utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[2][3]

Mechanism of Separation

The primary retention mechanism in HILIC is the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[3][4] More polar analytes have a stronger affinity for this aqueous layer and are therefore retained longer. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[4] This high organic content in the mobile phase also offers the significant advantage of enhancing analyte desolvation in the mass spectrometer's ion source, leading to increased sensitivity.[2][5]

Diagram: HILIC Separation Mechanism

HILIC_Mechanism cluster_0 Polar Stationary Phase cluster_1 Mobile Phase (High Organic) StationaryPhase Silica Particle Adsorbed Water Layer MobilePhase Acetonitrile/Water Mixture Analyte_Polar Polar OPC Analyte_Polar->StationaryPhase:f1 Strong Partitioning (High Retention) Analyte_NonPolar Less Polar Compound Analyte_NonPolar->MobilePhase Weak Partitioning (Low Retention)

Caption: HILIC relies on the partitioning of polar analytes into a water layer adsorbed on the stationary phase.

Experimental Protocol: HILIC-MS/MS for Polar Organophosphorus Pesticides

This protocol is adapted for the analysis of polar OPPs like acephate and methamidophos in water samples.[6]

1. Sample Preparation:

  • For water samples, filtration through a 0.45 µm filter may be sufficient. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.

2. HPLC-MS/MS System:

  • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

  • Column: Atlantis HILIC Silica, 3 µm, 2.1 x 150 mm
  • Mobile Phase A: 10 mM Ammonium Formate in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: Isocratic elution with 90% B at a flow rate of 0.2 mL/min.
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • Optimize MRM transitions and collision energies for each target analyte.
Performance and Considerations:

HILIC offers excellent retention for very polar OPCs that are unretained by reversed-phase chromatography. However, it is not without its challenges. Method development can be complex, and columns may require longer equilibration times to ensure reproducible retention times.[7] Peak shape can be sensitive to the sample diluent; it is crucial to dissolve the sample in a solvent similar in composition to the initial mobile phase to avoid peak distortion.[7]

Reversed-Phase HPLC with Ion-Pairing Agents

For moderately polar and ionizable OPCs, reversed-phase chromatography can be made effective by the addition of an ion-pairing reagent to the mobile phase.[8] This technique is particularly useful for organophosphonic acids, such as the degradation products of chemical warfare agents.[9][10]

Mechanism of Separation

Ion-pairing reagents are large ionic molecules with a hydrophobic region and a charged region.[11] They interact with the nonpolar stationary phase via their hydrophobic part, creating a charged surface. Analytes with an opposite charge are then retained on this modified surface through ionic interactions. The retention can be fine-tuned by adjusting the concentration and hydrophobicity of the ion-pairing reagent, as well as the pH of the mobile phase.[8]

Diagram: Ion-Pairing RP-HPLC Workflow

IP_RP_Workflow cluster_0 Method Setup cluster_1 Analysis cluster_2 Post-Analysis A Prepare Mobile Phase with Ion-Pairing Reagent B Equilibrate C18 Column A->B C Inject Sample B->C D Separation of OPCs C->D E Detection (e.g., MS) D->E F Thorough System Flush E->F

Caption: A typical workflow for ion-pairing reversed-phase HPLC analysis.

Experimental Protocol: Ion-Pairing RP-HPLC-ICP-MS for Organophosphorus Degradation Products

This protocol is based on the separation of ethyl methylphosphonic acid (EMPA), isopropyl methylphosphonic acid (IMPA), and methylphosphonic acid (MPA).[10]

1. Sample Preparation:

  • Aqueous samples may be diluted in the mobile phase. Soil or other solid samples will require an appropriate extraction step.

2. HPLC-ICP-MS System:

  • HPLC system coupled to an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for phosphorus-specific detection.

3. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: 5 mM myristyl trimethylammonium bromide (ion-pairing reagent) in an ammonium acetate-acetic acid buffer at pH 4.85.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: Ambient
  • Injection Volume: 100 µL

4. ICP-MS Conditions:

  • Monitor the phosphorus signal at m/z = 31.
Performance and Considerations:

Ion-pairing chromatography can provide excellent retention and selectivity for ionizable OPCs on standard reversed-phase columns.[8] However, a significant drawback is the potential for MS incompatibility. Many ion-pairing reagents are non-volatile and can cause ion suppression in the MS source.[12][13] They can also adsorb to the column and HPLC system, requiring extensive flushing procedures and potentially dedicating a column to this application.[13] Volatile ion-pairing agents are available but may offer different selectivity.

Mixed-Mode Chromatography

Mixed-mode chromatography utilizes stationary phases that possess both reversed-phase and ion-exchange functionalities, offering a versatile approach to retaining a wide range of analytes, including polar OPCs.[7][14]

Mechanism of Separation

These columns typically have a hydrophobic alkyl chain (like C18) and an ion-exchange group (either cation or anion exchange) on the same stationary phase.[14] This allows for simultaneous retention by both hydrophobic and electrostatic interactions. The selectivity can be manipulated by adjusting the mobile phase's organic solvent content, pH, and ionic strength, providing a high degree of flexibility in method development.[15]

Diagram: Mixed-Mode Chromatography Retention

MixedMode_Retention StationaryPhase Silica Particle C18 Chain Ion-Exchange Group Analyte Polar Ionizable OPC Analyte->StationaryPhase:f1 Hydrophobic Interaction Analyte->StationaryPhase:f2 Electrostatic Interaction

Caption: Mixed-mode chromatography combines hydrophobic and electrostatic interactions for enhanced retention.

Experimental Protocol: Mixed-Mode HPLC-MS/MS for Polar Anionic Pesticides

This protocol is suitable for the analysis of challenging polar anionic pesticides like glyphosate and its metabolite AMPA.[16]

1. Sample Preparation:

  • Employ a suitable extraction method for your matrix, such as the QuPPe (Quick Polar Pesticides) method for food samples.

2. HPLC-MS/MS System:

  • HPLC system coupled to a tandem mass spectrometer with an ESI source.

3. Chromatographic Conditions:

  • Column: A zwitterionic-type mixed-mode column.
  • Mobile Phase A: 0.5% Formic Acid in Water
  • Mobile Phase B: 0.5% Formic Acid in Acetonitrile
  • Gradient: A gradient from high organic to high aqueous content. For example, start at 98% B and decrease to 20% B over 10 minutes.
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)
  • Detection Mode: MRM
  • Optimize parameters for each analyte.
Performance and Considerations:

Mixed-mode chromatography offers a robust solution for separating complex mixtures of polar and non-polar compounds without the need for ion-pairing reagents, making it highly compatible with MS detection.[14] While method development can be more complex than for single-mode chromatography due to the multiple retention mechanisms, the flexibility it offers can be a significant advantage.[12] Some studies have shown mixed-mode chromatography to be more robust than HILIC, with faster re-equilibration times.

Comparative Analysis

FeatureHydrophilic Interaction Chromatography (HILIC)Reversed-Phase with Ion-PairingMixed-Mode Chromatography
Primary Retention Mechanism Partitioning into an adsorbed water layerHydrophobic and electrostatic interactionsHydrophobic and electrostatic interactions
Best Suited For Highly polar, water-soluble OPCs (e.g., acephate, methamidophos)[6]Ionizable OPCs (e.g., alkyl phosphonic acids)[10]Broad range of polar and ionizable OPCs (e.g., glyphosate, AMPA)
Advantages - Excellent retention of very polar compounds- Enhanced MS sensitivity due to high organic mobile phase[2][5]- Utilizes standard reversed-phase columns- Good selectivity for ionizable compounds[8]- Separates a wide range of polarities without ion-pairing reagents- High MS compatibility- Flexible method development[14]
Disadvantages - Longer column equilibration times- Sensitive to sample solvent composition- Potential for reproducibility issues[7]- MS incompatibility with non-volatile reagents[12][13]- Column and system contamination[13]- More complex mobile phase preparation- Method development can be more complex- Column availability may be more limited than standard RP columns

Quantitative Data for Selected Polar OPCs

CompoundMethodDetection LimitReference
AcephateHILIC-MS/MS0.01-0.03 µg/L[17]
MethamidophosHILIC-MS/MS0.01-0.03 µg/L[17]
Ethyl methylphosphonic acid (EMPA)RP-IP-HPLC-ICP-MS263 pg/mL[10]
Isopropyl methylphosphonic acid (IMPA)RP-IP-HPLC-ICP-MS183 pg/mL[10]
Methylphosphonic acid (MPA)RP-IP-HPLC-ICP-MS139 pg/mL[10]
GlyphosateMixed-Mode HPLC-MS/MS<0.01 mg/kg[18]

Conclusion

The optimal HPLC separation method for polar organophosphorus compounds is highly dependent on the specific properties of the analytes of interest.

  • HILIC is the go-to method for very polar, neutral, or weakly basic OPCs, offering excellent retention and enhanced MS sensitivity.

  • Reversed-phase with ion-pairing agents remains a viable option for ionizable OPCs when MS compatibility is not a primary concern or when using a non-MS detector like ICP-MS.

  • Mixed-mode chromatography provides a versatile and robust solution for a wide range of polar and ionizable OPCs, with the significant advantage of MS compatibility without the need for ion-pairing reagents.

As a Senior Application Scientist, my recommendation is to start with either HILIC or mixed-mode chromatography for new method development for polar OPCs, given their superior MS compatibility and broad applicability. A thorough understanding of the underlying separation mechanisms and careful consideration of the specific analytical challenges will ultimately lead to the development of a robust and reliable method.

References

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